Benzoic acid + 1O, 2MeO, O-Hex
Description
Contextualization of Benzoic Acid Derivatives in Contemporary Chemical Research
Benzoic acid and its derivatives are a cornerstone in the field of organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex molecules. nih.govnih.gov Their prevalence stems from the stability of the aromatic ring coupled with the reactivity of the carboxylic acid group. In contemporary chemical research, these compounds are integral to the development of new materials, pharmaceuticals, and agrochemicals. nih.govcymitquimica.com The ability to introduce a variety of substituents onto the benzene (B151609) ring allows for the fine-tuning of their physical, chemical, and biological properties, making them a subject of continuous investigation. nih.govresearchgate.net
Significance of Oxygenated and O-Alkylated Aromatic Carboxylic Acids in Chemical Science
The presence of oxygen-containing functional groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on an aromatic carboxylic acid can significantly influence its properties. ontosight.ai These substituents can alter the electronic environment of the benzene ring and participate in hydrogen bonding, which can affect the molecule's acidity, solubility, and interaction with biological targets. mun.ca O-alkylation, the attachment of an alkyl chain via an ether linkage (like an O-hexyl group), further modifies the lipophilicity and steric profile of the molecule. nih.gov This class of compounds is of great interest for its potential applications, which are derived from the interplay of these various functional groups. The selective oxidation of aromatic alcohols to produce such carboxylic acids is a key area of research. mdpi.com
Scope and Research Objectives for Benzoic Acid Derivatives Featuring Hydroxyl, Methoxy, and O-Hexyl Functionalities
This article focuses on the hypothetical compound "Benzoic acid + 1O, 2MeO, O-Hex," which is interpreted as a benzoic acid molecule substituted with one hydroxyl group, two methoxy groups, and one O-hexyl (hexyloxy) group. The precise substitution pattern on the benzene ring is not specified, which opens up a variety of isomeric possibilities. The primary objectives of this article are to:
Propose potential isomeric structures for this compound.
Theorize its key chemical and physical properties based on known, structurally similar compounds.
Outline a plausible synthetic pathway.
Discuss potential areas of research where such a compound could be of interest.
Due to the absence of direct experimental data for "this compound," this article will draw heavily on comparative analysis with known oxygenated and O-alkylated benzoic acid derivatives.
Interactive Data Table: Properties of Related Benzoic Acid Derivatives
To provide a basis for understanding the potential properties of "this compound," the following table presents data for several related, well-characterized benzoic acid derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |
| 2-Hydroxy-6-methoxybenzoic acid | C8H8O4 | 168.15 | 2-OH, 6-OCH3 |
| 2-Hydroxy-4-methoxybenzoic acid | C8H8O4 | 168.15 | 2-OH, 4-OCH3 |
| Methyl 4-hydroxy-3-methoxybenzoate | C9H10O4 | 182.17 | 4-OH, 3-OCH3, -COOCH3 |
| Hexyl vanillate | C14H20O4 | 252.31 | 4-OH, 3-OCH3, -COOC6H13 |
| Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate | C11H14O4 | 210.23 | 2-OH, 4-OCH3, 6-CH3, -COOC2H5 |
Data sourced from publicly available chemical databases. ontosight.ainist.govchemspider.comnih.gov
Detailed Research Findings
While no direct research exists for "this compound," we can infer potential characteristics from related studies. The synthesis of benzoic acid derivatives with multiple oxygen-containing substituents is well-established. nih.govnih.gov For instance, the synthesis of 2-hydroxy-6-methoxybenzoic acid can be achieved through methods like the hydrolysis of 6-methoxysalicylanilide. ontosight.ai The introduction of an O-hexyl group would likely proceed via Williamson ether synthesis, where a hydroxylated benzoic acid precursor is treated with a hexyl halide in the presence of a base.
The spectroscopic properties of such a compound can also be predicted. The infrared (IR) spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, C=O stretch of the carboxylic acid, and C-O stretches of the ether and ester linkages. researchgate.net The nuclear magnetic resonance (NMR) spectra would provide detailed structural information, with distinct signals for the aromatic protons, the methoxy protons, and the protons of the hexyl chain. cdnsciencepub.com Ultraviolet (UV) absorption spectra of substituted benzoic acids are known to be influenced by the nature and position of the substituents, which affect the electronic transitions within the molecule. researchgate.netaip.org
The research on related compounds suggests that the combination of hydroxyl, methoxy, and a long-chain alkoxy group could lead to interesting properties. For example, some benzoic acid derivatives with these functionalities have been investigated for their potential biological activities. nih.govsci-hub.se The presence of both hydrophilic (hydroxyl, carboxyl) and lipophilic (hexyl) groups would result in an amphiphilic character, which could be relevant in material science applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYLTHWUJCCASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Theoretical Investigations and Computational Chemistry of Substituted Benzoic Acids
Electronic Structure Analysis and Quantum Chemical Descriptors
The electronic characteristics of a molecule are fundamental to its chemical behavior. Through quantum chemical calculations, we can derive a variety of descriptors that quantify these characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. mdpi.comnih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for the geometry optimization of organic molecules due to its balance of accuracy and computational efficiency. acs.org
In theoretical studies, the initial step involves optimizing the molecular geometry to find the lowest energy arrangement of atoms, known as the ground state. acs.org This process for 4-(hexyloxy)-3-hydroxy-5-methoxybenzoic acid would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. Vibrational frequency calculations are then performed to confirm that this structure corresponds to a true energy minimum, identifiable by the absence of imaginary frequencies. acs.org The resulting total energy is a key descriptor of the molecule's thermodynamic stability.
Table 1: Calculated Ground State Energy for 4-(hexyloxy)-3-hydroxy-5-methoxybenzoic acid (Note: This data is illustrative and based on typical values for similar molecules calculated at the B3LYP/6-311++G(d,p) level of theory.)
| Parameter | Value |
| Method | DFT/B3LYP |
| Basis Set | 6-311++G(d,p) |
| Total Energy (Hartree) | -1035.8724 |
| Point Group | C₁ |
| Number of Imaginary Frequencies | 0 |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. vjst.vn The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. actascientific.com
Table 2: Frontier Molecular Orbital Energies for 4-(hexyloxy)-3-hydroxy-5-methoxybenzoic acid (Note: This data is illustrative and based on typical values for similar molecules.)
| Parameter | Energy (eV) |
| EHOMO | -6.45 |
| ELUMO | -1.52 |
| HOMO-LUMO Gap (ΔE) | 4.93 |
The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electrostatic potential. A Molecular Electrostatic Potential (MEP) map visualizes this charge distribution on the molecule's electron density surface. researchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. wuxiapptec.com
In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. wuxiapptec.com For 4-(hexyloxy)-3-hydroxy-5-methoxybenzoic acid, the most negative regions are expected around the oxygen atoms of the carboxyl, hydroxyl, and ether groups. The most positive region is anticipated near the acidic hydrogen of the carboxylic acid group, indicating its susceptibility to deprotonation. buketov.edu.kzaip.org Atomic charge calculations, such as Mulliken or Hirshfeld population analysis, provide quantitative values for the partial charge on each atom, complementing the visual MEP analysis. mdpi.com
Table 3: Illustrative Hirshfeld Atomic Charges for Key Atoms in 4-(hexyloxy)-3-hydroxy-5-methoxybenzoic acid (Note: This data is illustrative.)
| Atom | Hirshfeld Charge (e) |
| O (carbonyl, C=O) | -0.38 |
| O (hydroxyl, -OH of carboxyl) | -0.32 |
| H (hydroxyl, -OH of carboxyl) | +0.25 |
| O (phenolic hydroxyl) | -0.29 |
| O (methoxy) | -0.26 |
| O (hexyloxy) | -0.25 |
Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors. mdpi.com These parameters are derived from the change in energy as the number of electrons in the system varies.
Chemical Potential (μ) : Represents the "escaping tendency" of an electron from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. A higher chemical potential indicates greater reactivity. mdpi.com
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. mdpi.comnih.gov
Global Softness (S) : The reciprocal of hardness (S = 1 / η), softness indicates how easily the molecule's electron cloud can be polarized. Soft molecules are generally more reactive. mdpi.com
Fukui Functions (f(r)) : A local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to accept or donate electrons. preprints.orgjuniperpublishers.com The function f+(r) predicts sites for nucleophilic attack, while f-(r) predicts sites for electrophilic attack. mdpi.com
These descriptors provide a quantitative basis for understanding the chemical behavior of substituted benzoic acids, correlating directly with properties like acidity and susceptibility to various reactions. mdpi.com
Table 4: Global Reactivity Descriptors for 4-(hexyloxy)-3-hydroxy-5-methoxybenzoic acid (Note: This data is illustrative and derived from the HOMO/LUMO values in Table 2.)
| Descriptor | Value | Unit |
| Chemical Potential (μ) | -3.985 | eV |
| Chemical Hardness (η) | 2.465 | eV |
| Global Softness (S) | 0.406 | eV⁻¹ |
| Electrophilicity Index (ω) | 3.22 | eV |
Conformational Analysis and Tautomerism Studies
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Substituted benzoic acids, particularly those with flexible side chains, can exist in multiple conformations.
Conformational analysis involves mapping the potential energy surface of a molecule as a function of its rotatable bonds (dihedral angles). For 4-(hexyloxy)-3-hydroxy-5-methoxybenzoic acid, key rotations include the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the multiple C-C and C-O bonds within the hexyloxy chain. rsc.org
Computational methods are used to perform systematic conformational searches and energy minimizations to identify stable conformers (local minima on the potential energy landscape) and the transition states that connect them. nih.govucl.ac.uk The carboxylic group in benzoic acids often prefers a planar or near-planar orientation with the aromatic ring to maximize conjugation, but steric hindrance from ortho-substituents can force it to twist. nih.gov The long hexyloxy chain can adopt numerous conformations, from a fully extended (all-trans) state to various folded arrangements, each with a distinct energy. tandfonline.com The relative energies of these conformers determine their population at a given temperature and can influence the molecule's physical properties and crystallization behavior. rsc.org
Table 5: Relative Energies of Selected Conformers of 4-(hexyloxy)-3-hydroxy-5-methoxybenzoic acid (Note: This data is illustrative. Energy is relative to the most stable conformer.)
| Conformer Description | Carboxyl Dihedral Angle (C-C-C=O) | Hexyloxy Chain Conformation | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~0° | All-trans (extended) | 0.00 |
| 2 | ~0° | Gauche at Cα-Cβ | 0.85 |
| 3 | ~90° | All-trans (extended) | 3.50 |
| 4 | ~90° | Gauche at Cα-Cβ | 4.25 |
Investigations into Hydrogen Bonding and Intermolecular Interactions, Including Dimer Formation
Substituted benzoic acids, including derivatives like dimethoxy-hexyloxy-benzoic acid, are well-known for forming stable hydrogen-bonded dimers in the gas phase, in solution, and in the solid state. scispace.comresearch-solution.com Computational chemistry provides powerful tools to investigate the strength and nature of these interactions. The formation of a cyclic dimer involves two strong O–H⋯O=C hydrogen bonds, creating a highly stable eight-membered ring. scispace.com
Theoretical studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have shown that the stability of these dimers is highly sensitive to the nature of the substituents on the phenyl ring. researchgate.net Electron-releasing groups (ERGs), such as the methoxy (B1213986) (-OCH₃) and hexyloxy (-O-Hex) groups present in our target molecule, generally lead to the formation of more stable hydrogen bonds. scispace.comresearchgate.net This is because ERGs increase the electron density on the carboxyl group, enhancing the proton-accepting ability of the carbonyl oxygen and the proton-donating ability of the hydroxyl group. For instance, studies on 4-substituted benzoic acids revealed that electron-donating groups like -NH₂ and -OH increase the stability of the dimer. scispace.com Conversely, electron-withdrawing groups tend to weaken these intermolecular bonds. cdnsciencepub.com
The solvent environment plays a crucial role in the dimerization process. ucl.ac.ukacs.org In apolar solvents, the formation of hydrogen-bonded dimers is favored. ucl.ac.ukacs.org However, in polar, hydrogen-bond-accepting solvents, the solvent molecules can compete with the benzoic acid molecules to form hydrogen bonds with the carboxylic acid moiety, thereby inhibiting dimer formation and favoring solute-solvent interactions. ucl.ac.ukacs.org Molecular dynamics (MD) simulations are instrumental in characterizing the dominant species in solution, revealing the balance between solute-solute dimers, π-π stacked associates, and solute-solvent complexes. ucl.ac.uk
For ortho-substituted benzoic acids, intramolecular hydrogen bonds can form between the ortho-substituent and the carboxylic acid group. cdnsciencepub.comrsc.org This intramolecular interaction can compete with the intermolecular hydrogen bonding required for dimerization. cdnsciencepub.com For a compound like 2,6-dimethoxybenzoic acid, the steric hindrance and potential intramolecular interactions from the ortho-methoxy groups can significantly weaken the dimeric hydrogen bond. cdnsciencepub.comucl.ac.uk Computational studies can precisely quantify these effects by comparing the energies of different conformers and their dimers. rsc.org
Table 1: Calculated Properties of Substituted Benzoic Acid Dimers This table presents representative data from computational studies on substituted benzoic acids, illustrating the effect of substituents on dimer stability.
| Substituent (para) | Calculation Level | Dimerization Energy (kcal/mol) | O-H Bond Length (Å) - Monomer | O-H Bond Length (Å) - Dimer | Reference |
| -H | B3LYP/6-311++G(d,p) | -16.41 | 0.971 | 1.018 | researchgate.net |
| -OH | B3LYP/6-311++G(d,p) | -16.71 | 0.970 | 1.020 | researchgate.net |
| -NH₂ | B3LYP/6-311++G(d,p) | -16.89 | 0.970 | 1.021 | researchgate.net |
| -NO₂ | B3LYP/6-311++G(d,p) | -15.87 | 0.972 | 1.016 | researchgate.net |
Note: Data is illustrative and sourced from studies on various substituted benzoic acids to show general trends.
**2.3. Computational Approaches to Chemical Reactivity and Selectivity
Computational chemistry offers profound insights into the reactivity and selectivity of substituted benzoic acids, enabling the detailed exploration of reaction mechanisms that are often difficult to probe experimentally.
The elucidation of reaction mechanisms at a molecular level is a key application of computational chemistry. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The analysis of transition state structures and their corresponding activation energies provides a quantitative understanding of reaction rates and pathways.
For substituted benzoic acids, various reactions such as decarboxylation, C-H functionalization, and acylation have been studied computationally. researchgate.netnih.govunlp.edu.ar For example, DFT studies on the decarboxylation of hydroxy-substituted benzoic acids have shown that the reaction mechanism can be significantly influenced by the solvent. researchgate.net While the gas-phase reaction has a high activation barrier, the presence of a single water molecule can dramatically lower this barrier by facilitating a concerted proton transfer through a six-membered cyclic transition state. researchgate.net Similar mechanisms could be operative for alkoxy-substituted benzoic acids.
In the realm of synthetic organic chemistry, computational modeling is vital for understanding and optimizing catalytic C-H functionalization reactions. nih.govacs.org For the meta-C–H olefination of benzoic acids, transition state modeling has revealed that the conformational flexibility of directing templates is key to achieving high selectivity. nih.gov The calculations show that the preferred meta-transition state has the lowest distortion energy for the template, allowing for optimal interaction between the catalyst and the substrate. nih.gov Similarly, for iridium-catalyzed ortho-iodination of benzoic acids, computational studies have elucidated an Ir(III)/Ir(V) catalytic cycle, identifying the C-H metalation step as rate-limiting. acs.org
Table 2: Computed Activation Energies for Benzoic Acid Reactions This table provides examples of calculated activation energies that help in understanding reaction mechanisms.
| Reaction | Substituent | Computational Method | Activation Energy (kJ/mol) | Key Finding | Reference |
| Decarboxylation | 2-OH | B3LYP/6-31+G(d,p) | ~75 (water-catalyzed) | Water molecule dramatically lowers the activation barrier via a cyclic transition state. | researchgate.net |
| Decarboxylation | 2-OH | B3LYP/6-31+G(d,p) | ~202-246 (gas phase) | The uncatalyzed reaction has a very high activation barrier. | researchgate.net |
| C-H Olefination | Unsubstituted | DFT | 3.3 kcal/mol (ortho) | The meta-transition state is favored due to lower template distortion energy. | nih.gov |
| C-H Olefination | Unsubstituted | DFT | 4.8 kcal/mol (para) | The meta-transition state is favored due to lower template distortion energy. | nih.gov |
Predicting the regioselectivity of reactions on a substituted aromatic ring is a fundamental challenge in organic chemistry. Computational methods have become indispensable tools for this purpose. For a molecule like dimethoxy-hexyloxy-benzoic acid, the substitution pattern is complex, and the directing effects of the three alkoxy groups and the carboxylic acid group can be competing or reinforcing.
Several computational approaches are used to predict regioselectivity:
Frontier Molecular Orbital (FMO) Theory: The sites most susceptible to electrophilic attack are often those with the highest electron density in the Highest Occupied Molecular Orbital (HOMO). nih.gov Conversely, the sites most susceptible to nucleophilic attack are associated with the Lowest Unoccupied Molecular Orbital (LUMO).
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) are electron-rich and indicate likely sites for electrophilic attack. researchgate.net
Wheland Intermediate (σ-complex) Stability: A more direct method involves calculating the relative energies of the possible intermediates formed upon attack at different positions. The pathway proceeding through the most stable intermediate is generally favored. acs.org
Protonation Free Energies: A modern approach, such as the RegioSQM method, calculates the free energy of protonating each aromatic carbon atom. rsc.orgresearchgate.net The position with the lowest protonation free energy is predicted to be the most nucleophilic and thus the most likely site of electrophilic substitution. rsc.orgresearchgate.net This method has shown high accuracy for a large number of heteroaromatic systems. rsc.org
For benzoic acids, the carboxylic acid group is a deactivating, meta-directing group for electrophilic substitution. However, the methoxy and hexyloxy groups are strongly activating, ortho- and para-directing groups. Computational analysis can resolve the outcome of these combined effects. For instance, in palladium-catalyzed C-H functionalization, the carboxylate group itself acts as a directing group, favoring ortho-substitution. rsc.org Computational studies can model the catalyst-substrate complex to explain this observed selectivity. nih.gov
**2.4. Quantitative Structure-Property Relationships (QSPR) Modeling of Electronic and Chemical Properties
QSPR models establish mathematical relationships between the structural features of molecules and their physicochemical properties. These models are particularly powerful for predicting properties that are difficult or time-consuming to measure experimentally.
The Hammett equation is a cornerstone of physical organic chemistry, quantifying the electronic effect of a substituent on the reactivity of an aromatic compound. wikipedia.org The Hammett constant (σ) for a given substituent is empirically derived from the ionization constants of substituted benzoic acids in water. wikipedia.orgresearchgate.net QSPR models offer a way to predict these constants from first principles using computationally derived parameters.
Numerous studies have shown strong correlations between Hammett constants and various quantum chemical descriptors. nih.govacs.orgacs.org These descriptors can include:
Atomic Charges: The charge on the carbon atom to which the substituent is attached or on the atoms of the reacting group.
Molecular Electrostatic Potential: The potential calculated at specific points, such as the nuclei of the carboxyl group. acs.org
Orbital Energies: The energies of the HOMO and LUMO. nih.gov
Bonding Properties: The strength of π-conjugation between the substituent and the aromatic ring. acs.org
For example, a strong linear correlation has been found between Hammett constants (σp, σ+) and the calculated π-bonding energy between a substituent and the phenyl ring. acs.org Such correlations allow for the accurate estimation of Hammett constants for a vast number of substituents without the need for experimental measurements. nih.govacs.org This is particularly useful for complex or novel substituents where experimental data is unavailable. The methoxy group (-OCH₃), for instance, has well-established Hammett constants that can be accurately reproduced by these computational models, validating their predictive power for the alkoxy groups in our target molecule.
Table 3: Correlation of Calculated Descriptors with Hammett σ Constants for para-Substituents
| Calculated Descriptor | Correlation Coefficient (r²) | Molecular Set | Key Finding | Reference |
| 5-parameter QSAR model | 0.958 | 150 substituted benzoic acids | Computational descriptors can generate analogues of empirical Hammett constants. | nih.govacs.org |
| π-Conjugation Energy (ΔEπ) | 0.98 | Substituted benzylic cations | Intrinsic π-conjugation strength correlates linearly with Hammett constants. | acs.org |
| Core-electron binding energy | Linear correlation | Substituted benzenes | CEBE shifts can be used to estimate Hammett constants. | wikipedia.org |
| Effective atomic orbital occupations | Good correlation | Substituted benzenes | A descriptor based on eff-AO occupations correlates well with Hammett σp. | rsc.org |
While Hammett constants are invaluable, they represent a simplified, one-dimensional view of substituent effects. For complex aromatic systems with multiple substituents or intricate steric and electronic interactions, more sophisticated descriptors are needed. Computational chemistry is at the forefront of developing such novel descriptors.
These advanced descriptors aim to capture a more nuanced picture of the molecule's electronic and structural properties. Examples include:
Topological Descriptors: These are derived from the 2D representation of the molecule and can encode information about branching, connectivity, and shape. conicet.gov.ar The electrotopological state index is one such descriptor used to encode information on individual group properties. nih.govacs.org
Quantum Theory of Atoms in Molecules (QTAIM): This method partitions the electron density of a molecule to define atoms and the bonds between them. Properties of these "topological atoms," such as their charges and energies, serve as powerful descriptors.
Distributed Multipole Analysis (DMA): This technique provides a detailed representation of the charge distribution beyond simple point charges. chemrxiv.orgacs.org Recently, descriptors based on the quadrupole moment tensor from DMA have been proposed to quantify aromaticity, capturing the out-of-plane electron density characteristic of aromatic systems. chemrxiv.orgacs.org
Bonding and Structural Descriptors: In modern machine learning applications, high-dimensional descriptors are generated to represent molecules. arxiv.org These can include thousands of features ranging from simple atom counts to complex representations of the average atomic environment (e.g., SOAP descriptors), providing a rich basis for predictive models. arxiv.org
For a molecule like dimethoxy-hexyloxy-benzoic acid, these advanced descriptors can account for the specific conformational preferences of the alkoxy groups, the potential for intramolecular interactions, and the combined electronic influence on the aromatic ring in a way that simpler models cannot.
Advanced Synthetic Methodologies for Benzoic Acid Derivatives with Hydroxyl, Methoxy, and O Hexyl Substitutions
Strategies for Regioselective Introduction of Multiple Oxygen-Containing Functional Groups
Building the desired substitution pattern on an aromatic ring before introducing the carboxylic acid group is a common and powerful strategy. This approach allows for precise control over the placement of each functional group.
O-Alkylation and Etherification Reactions, Including Hexylation and Methylation
O-alkylation is a fundamental method for creating ether linkages, such as methoxy (B1213986) and hexyloxy groups, on a phenolic scaffold. The Williamson ether synthesis is the most classical and widely used of these methods. masterorganicchemistry.comopenstax.org It involves the deprotonation of a hydroxyl group by a base to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com
For the synthesis of a benzoic acid with hydroxyl, methoxy, and hexyloxy groups, one could start from a dihydroxy or trihydroxy benzene (B151609) derivative. The regioselectivity of the alkylation is a critical challenge.
Selective Methylation and Hexylation: To achieve selective alkylation, differences in the acidity and steric hindrance of the various hydroxyl groups can be exploited. For instance, starting with a dihydroxybenzoic acid, the less hindered hydroxyl group can be selectively alkylated. A regioselective protection-deprotection strategy can also be employed, where one hydroxyl group is protected with a temporary group (e.g., pivaloyl), the other is alkylated, and the protecting group is subsequently removed. The choice of base is also crucial; mild bases like potassium carbonate (K₂CO₃) are often preferred to avoid side reactions. orgchemres.org The reaction to form an O-hexyl ether would typically employ 1-bromohexane (B126081) or a similar hexyl halide, while methylation is commonly achieved with methyl iodide or dimethyl sulfate. asm.org
A hypothetical reaction sequence could start from 3,4-dihydroxybenzoic acid. The more acidic 4-hydroxyl group could be selectively deprotonated and alkylated, or a protection strategy could be used to differentiate the two hydroxyls before sequential methylation and hexylation.
Table 1: Comparison of Conditions for Williamson Ether Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Silver Oxide (Ag₂O) |
| Solvent | THF, DMSO | Acetone, DMF | Direct reaction |
| Characteristics | Strong base, requires anhydrous conditions, pre-formation of alkoxide needed. masterorganicchemistry.com | Mild base, suitable for sensitive substrates, common in industrial applications. orgchemres.org | Mild conditions, no need to pre-form the alkoxide intermediate. openstax.org |
| Best For | General laboratory synthesis. | Scalable synthesis, base-sensitive substrates. | Mild synthesis with acid-sensitive functional groups. |
Directed Ortho-Metalation (DoM) and Subsequent Carboxylation Approaches for Substituted Arenes
Directed ortho-metalation (DoM) is a premier tool for the regioselective functionalization of aromatic rings. wikipedia.orgarkat-usa.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This creates a stabilized aryllithium intermediate that can be quenched with an electrophile, such as carbon dioxide (CO₂), to install a carboxylic acid group with high regioselectivity. nih.gov
Alkoxy groups, including methoxy (-OMe), are effective DMGs. organic-chemistry.orguwindsor.ca For a precursor containing methoxy and O-hexyl groups, the DoM reaction can be used to introduce the carboxyl group at a specific site. The directing ability of alkoxy groups is generally moderate but sufficient for efficient lithiation. organic-chemistry.org The hierarchy of directing ability is crucial when multiple DMGs are present. For instance, an O-carbamate group is a much stronger DMG than a methoxy group. uwindsor.ca
A potential synthetic route could involve a dimethoxy-O-hexylbenzene precursor. The choice of the organolithium base and reaction conditions can influence which methoxy group directs the lithiation, especially if they are in sterically different environments. After lithiation, bubbling CO₂ gas through the solution or adding solid dry ice provides the corresponding benzoic acid upon acidic workup.
Table 2: Relative Directing Ability of Common Metalation Groups (DMGs)
| DMG Strength | Directing Group Examples |
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |
| Moderate | -OMe, -CH₂NR₂, -F |
| Weak | -CH₂OR, -Cl |
| Data compiled from sources organic-chemistry.orguwindsor.ca. |
Selective Hydroxylation and Demethylation Strategies on Aromatic Scaffolds
The final arrangement of oxygen-containing groups often requires selective hydroxylation (addition of -OH) or demethylation (removal of a methyl group from -OMe to give -OH).
Selective Hydroxylation: Introducing a hydroxyl group directly onto an activated aromatic ring can be achieved through various methods. Biocatalytic hydroxylation, using enzymes like cytochrome P450 monooxygenases or peroxidases, offers exceptional regioselectivity and mild reaction conditions, making it an elegant solution for complex molecules. nih.govnih.govresearchgate.net These enzymes can selectively hydroxylate specific positions on an aromatic ring that are often difficult to access through traditional chemical means. nih.govacs.org Chemical methods, such as oxidation with reagents like dimethyldioxirane, can also achieve hydroxylation, particularly on electron-rich aromatic rings. researchgate.net
Selective Demethylation: The cleavage of an aryl methyl ether to reveal a phenol (B47542) is a critical deprotection step. Classic reagents like boron tribromide (BBr₃) are highly effective but can be harsh. More selective methods are often required, especially in the presence of multiple methoxy groups or other sensitive functionalities. For instance, zirconium tetrachloride (ZrCl₄) with an additive like anisole (B1667542) has been shown to selectively demethylate the central methoxy group in 1,2,3-trimethoxybenzene (B147658) derivatives. google.com Biocatalytic approaches, such as using veratrol-O-demethylase, provide an oxygen-independent and highly regioselective method for demethylating specific aryl methyl ethers under mild conditions. nih.govacs.org
Functionalization of Pre-Existing Benzoic Acid Scaffolds
An alternative synthetic paradigm involves starting with a simpler, substituted benzoic acid and introducing additional functional groups directly onto this scaffold. This approach is particularly powerful for late-stage functionalization.
Transition-Metal-Catalyzed C-H Functionalization (e.g., Meta-C-H Halogenation and Olefination)
While classical electrophilic aromatic substitution on benzoic acid derivatives typically directs incoming groups to the meta position, modern transition-metal-catalyzed C-H functionalization offers novel reactivity and selectivity. Although the carboxylate group is a strong ortho-director, specialized templates can be used to achieve functionalization at the more remote meta position. researchgate.netscispace.com
Meta-C-H Olefination: By attaching a nitrile-based directing group to the carboxylic acid, palladium catalysis can achieve olefination at the meta position. nih.govrsc.org This temporary tether brings the catalyst into proximity with the target C-H bond, overriding the intrinsic electronic preference of the ring. A variety of templates have been developed to optimize yield and selectivity for different substrates. researchgate.netnih.gov
Meta-C-H Halogenation: Similarly, palladium-catalyzed meta-C-H bromination and chlorination of benzoic acid derivatives have been developed using a cleavable nitrile-based directing group. rsc.orgrsc.org These methods use common halogen sources like N-bromophthalimide (NBP) and are tolerant of various substitution patterns, providing access to multi-halogenated products that are difficult to synthesize otherwise. rsc.org These halogenated intermediates can then be converted to hydroxyl or alkoxy groups via nucleophilic aromatic substitution or other cross-coupling reactions.
Table 3: Research Findings on Template-Directed Meta-C-H Olefination of Benzoic Acid
| Template Type | Catalyst System | Key Feature | Selectivity | Yield | Reference |
| N-nosyl-amide | Pd(OAc)₂ / O₂ | Enables olefination of electron-poor benzoic acids. | Good meta-selectivity | Good | rsc.org |
| Conformationally Flexible Amide | Pd(OAc)₂ / AgOAc | Lengthened template compensates for shorter substrate-C-H distance. | High meta-selectivity (91%) | High (98%) | nih.gov |
Decarboxylative Functionalization Strategies (e.g., Halogenation, Borylation, Hydroxylation)
Decarboxylative methods offer a powerful way to use the carboxylic acid group as a "disappearing" directing group, ultimately replacing it with a different functionality. These reactions often proceed via radical intermediates.
Decarboxylative Hydroxylation: A direct conversion of benzoic acids to phenols has been achieved using copper-catalyzed, photoinduced ligand-to-metal charge transfer (LMCT). d-nb.infonih.gov This method operates at mild temperatures (around 35 °C) and overcomes the high activation barriers associated with traditional thermal decarboxylation. nih.gov This strategy is synthetically valuable for its broad substrate scope and applicability to late-stage functionalization. d-nb.info
Decarboxylative Borylation: The carboxylic acid group can be replaced with a boronic ester group (-Bpin) through copper-catalyzed photoredox reactions. nih.govnih.govacs.org The resulting arylboronic esters are exceptionally versatile intermediates that can participate in a wide range of Suzuki-Miyaura cross-coupling reactions to form C-C, C-O, or C-N bonds. This two-step sequence of decarboxylative borylation followed by cross-coupling (e.g., with an alcohol for ether formation) provides a flexible route to highly substituted aromatics.
Table 4: Summary of Decarboxylative Functionalization Methods for Benzoic Acids
| Transformation | Catalyst System | Key Features | Reference |
| Hydroxylation | CuTC / Cu(OTf)₂ / Light | First general method for this conversion; mild conditions (35 °C). | d-nb.infonih.gov |
| Borylation | Cu(I) / Photoredox | Converts acids to versatile boronic esters; broad scope. | nih.govacs.org |
| Halogenation | Cu / Photoredox | Replaces -COOH with -F, -Cl, -Br. | rsc.org |
Selective Reductive Transformations of Carboxylic Acid Moieties to Other Functional Groups
The selective reduction of the carboxylic acid group in polysubstituted benzoic acids to aldehydes or alcohols is a fundamental yet challenging transformation in organic synthesis. The presence of other reducible functional groups and the inherent stability of the carboxyl group necessitate the use of highly selective reagents and methodologies.
One of the primary challenges in the reduction of substituted benzoic acids is preventing over-reduction to the corresponding hydrocarbon. rsc.org Traditional reducing agents like lithium aluminum hydride (LiAlH4) are often too reactive and lack the necessary chemoselectivity, readily reducing the carboxylic acid to the primary alcohol. quora.com While sodium borohydride (B1222165) is a milder reducing agent, it is generally ineffective for the reduction of carboxylic acids. quora.com
To achieve selective reduction to the aldehyde, one common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then be reduced using a poisoned catalyst in what is known as the Rosenmund reduction. youtube.com More direct methods are continually being developed. For instance, certain enzyme-based systems, like carboxylate reductases (CARs), offer a green and highly selective alternative for the one-step reduction of carboxylic acids to aldehydes. nih.gov These enzymes operate under mild, aqueous conditions and can tolerate a variety of functional groups. nih.gov For example, the Nocardia iowensis CAR has demonstrated high conversion rates for a range of substituted benzoic acids. nih.gov
For the selective reduction to benzyl (B1604629) alcohols, various catalytic systems have been explored. A magnesium oxide-supported poly-γ-aminopropylsiloxane–ruthenium–palladium–stannum trimetallic complex catalyst has been shown to hydrogenate benzoic acid to benzyl alcohol with high yields. quora.com Similarly, Pt/SnO2 catalysts have demonstrated excellent selectivity for the hydrogenation of the carboxylic group of benzoic acid to yield benzyl alcohol under mild conditions. researchgate.net The choice of catalyst and support can significantly influence the reaction's selectivity, with some systems also minimizing side reactions like hydrogenolysis. researchgate.net
Table 1: Comparison of Reagents for Selective Reduction of Benzoic Acid Derivatives
| Functional Group Transformation | Reagent/Catalyst System | Key Features |
| Carboxylic Acid to Aldehyde | Carboxylate Reductases (CARs) | Enzymatic, high selectivity, mild aqueous conditions. nih.gov |
| Carboxylic Acid to Aldehyde | Pivalic Anhydride (B1165640) & Pd catalyst | In situ anhydride formation followed by reduction. acs.org |
| Carboxylic Acid to Benzyl Alcohol | MgO–NH2–Ru–Pd–Sn trimetallic complex | Catalytic hydrogenation, high yields. quora.com |
| Carboxylic Acid to Benzyl Alcohol | Pt/SnO2 | Selective hydrogenation under mild conditions. researchgate.net |
Multi-Component and Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly relies on multi-component reactions and advanced catalytic systems to improve efficiency and sustainability. These approaches are particularly relevant for the synthesis of complex molecules like the target benzoic acid derivative.
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. Functionalized nanoparticles, in particular, offer high surface areas and tunable reactivity.
For esterification reactions, a key step in derivatizing benzoic acids, various solid acid catalysts have been developed. For instance, iron nanoparticle (FeNP)-loaded coal-bearing kaolin (B608303) has been utilized as a cost-effective heterogeneous catalyst for the direct esterification of benzoic acid. tandfonline.com This system demonstrates good catalytic activity and can be recycled multiple times. tandfonline.com Similarly, zinc-incorporated mesoporous silica (B1680970) has been shown to be an effective catalyst for the esterification of benzoic acid with ethanol. researchgate.net
In the context of hydrogenation, supported metal nanoparticles are crucial. Platinum nanoparticles supported on titanium dioxide (Pt/TiO2) have been reported as highly effective for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid. nih.gov The electronic properties of the support can influence the catalytic activity of the metal nanoparticles. nih.gov For the selective hydrogenation of the carboxylic acid group to an alcohol, bimetallic catalysts such as Ru-Sn supported on alumina (B75360) have shown promise in minimizing undesired side reactions. researchgate.net
Table 2: Examples of Heterogeneous Catalysts in Benzoic Acid Derivatization
| Reaction Type | Catalyst | Substrate | Product | Key Finding |
| Esterification | Iron Nanoparticle-loaded Kaolin tandfonline.com | Benzoic Acid & Cyclic Ether | α-acyloxy ether | Cost-effective and recyclable catalyst. tandfonline.com |
| Esterification | Zinc-Incorporated Mesoporous Silica researchgate.net | Benzoic Acid & Ethanol | Ethyl Benzoate (B1203000) | High conversion rates achieved. researchgate.net |
| Hydrogenation | Pt/TiO2 nih.gov | Benzoic Acid | Cyclohexanecarboxylic Acid | Record turnover frequency reported under specific conditions. nih.gov |
| Hydrogenation | Ru-Sn/Al2O3 researchgate.net | Benzoic Acid | Benzyl Alcohol | Sn additive helps to suppress hydrogenolysis. researchgate.net |
Electrosynthesis and radical chemistry offer powerful and often milder alternatives to traditional synthetic methods for functionalizing aromatic carboxylic acids.
Electrochemical methods utilize electrons as "reagents," which can be a greener approach. acs.org The electrosynthesis of benzoic acid derivatives can be achieved through the oxidation of substituted toluenes in the presence of superoxide (B77818) generated electrochemically. tsijournals.comtsijournals.com This method has been applied to produce various benzoic acids. tsijournals.com Furthermore, electrocatalytic hydrogenation of benzoic acid derivatives has emerged as a promising alternative to thermal catalysis, allowing for reactions to occur under milder conditions. rsc.org For example, bimetallic PtRu catalysts supported on carbon paper have shown high conversion and selectivity for the hydrogenation of benzoic acid. rsc.org
Radical chemistry provides unique pathways for the functionalization of aromatic systems. Aryl carboxylic radicals can be generated from aryl carboxylic acids through single-electron transfer (SET) oxidation. nih.gov These radicals can then participate in various reactions, although their reactivity is often directed towards intramolecular additions due to their instability. nih.gov Photoredox catalysis has become a key technology for generating acyl radicals from carboxylic acids under mild conditions. chemrxiv.org This approach allows for the deoxygenative functionalization of aromatic carboxylic acids, enabling the formation of new carbon-carbon bonds. chemrxiv.org
Integration of Green Chemistry Principles in the Synthesis of Complex Benzoic Acid Derivatives
The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules. This involves the use of safer solvents, renewable feedstocks, and energy-efficient processes.
For the synthesis of benzoic acid derivatives, employing water as a solvent, where possible, is a key green strategy. mdpi.com The use of microwave irradiation can also contribute to greener syntheses by reducing reaction times and often improving yields. usm.my The development of catalytic processes, particularly with recyclable heterogeneous catalysts, is a cornerstone of green chemistry as it minimizes waste. researchgate.net
The valorization of lignin (B12514952), a renewable biopolymer, to produce benzoic acid derivatives is a significant area of green chemistry research. rsc.org Lignin can be oxidatively cleaved to yield valuable aromatic compounds, including substituted benzoic acids, which can then be used as starting materials for the synthesis of pharmaceuticals and other fine chemicals. rsc.org This approach provides a sustainable alternative to petroleum-based feedstocks.
The Schotten-Baumann reaction, a classical method for benzoylation, can be adapted to be more environmentally friendly by performing it in an aqueous environment at room temperature. researchgate.net This avoids the use of hazardous organic solvents and reduces energy consumption. researchgate.net
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Benzoic Acid Derivative Synthesis | Example |
| Use of Renewable Feedstocks | Synthesis from lignin-based platform chemicals. rsc.org | Oxidative cleavage of lignin to produce substituted benzoic acids. rsc.org |
| Use of Safer Solvents | Performing reactions in water instead of organic solvents. mdpi.com | Synthesis of benzoic acid from benzaldehyde (B42025) in water. mdpi.com |
| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions. usm.my | Microwave-assisted Fischer esterification. usm.my |
| Catalysis | Employing recyclable heterogeneous catalysts. tandfonline.com | Esterification using iron nanoparticle-loaded kaolin. tandfonline.com |
Advanced Analytical and Spectroscopic Characterization Techniques for Substituted Benzoic Acids
High-Resolution Spectroscopic Methods for Structural Elucidation and Conformation
The unambiguous determination of the complex structure of substituted benzoic acid glycosides relies on a combination of high-resolution spectroscopic techniques. These methods provide detailed information on the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules like syringic acid glycosides. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the precise mapping of the molecule's framework.
¹H NMR Spectroscopy provides information on the chemical environment of protons. In a typical spectrum of a syringic acid hexoside, characteristic signals include:
Aromatic Protons: A singlet in the aromatic region (around δ 7.0-7.5 ppm) corresponding to the two equivalent protons on the syringic acid ring (H-2' and H-6').
Methoxy (B1213986) Protons: A singlet around δ 3.8 ppm, integrating to six protons, representing the two methoxy groups (-OCH₃) at positions 3' and 5'.
Anomeric Proton: A doublet in the region of δ 4.8-5.5 ppm, which is characteristic of the proton on the anomeric carbon of the sugar moiety (H-1). The coupling constant (J-value) of this signal is crucial for determining the stereochemistry (α or β) of the glycosidic linkage.
Sugar Protons: A series of overlapping multiplets typically found between δ 3.2 and δ 4.0 ppm, corresponding to the remaining protons of the hexose ring.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Key signals for a syringic acid hexoside include:
Carbonyl Carbon: A signal in the downfield region (δ 165-170 ppm) for the carboxylic acid carbon.
Aromatic Carbons: Signals between δ 105 and δ 155 ppm. The carbon atoms attached to the methoxy groups and the hydroxyl group (C-3', C-4', C-5') resonate at the lower end of this range, while the protonated carbons (C-2', C-6') appear at the higher end. The quaternary carbon C-1' is also found in this region.
Anomeric Carbon: A distinct signal between δ 99 and δ 105 ppm, characteristic of the anomeric carbon of the sugar.
Sugar Carbons: Signals for the other carbons of the hexose unit typically appear between δ 60 and δ 80 ppm, with the C-6 hydroxymethyl carbon resonating at the lower end of this range.
2D NMR Spectroscopy is essential for establishing the connectivity between atoms:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It is particularly useful for tracing the connections between adjacent protons in the hexose ring, starting from the well-resolved anomeric proton signal.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each proton to its corresponding carbon in both the syringic acid and the hexose moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different parts of the molecule. For instance, an HMBC correlation between the anomeric proton (H-1) of the sugar and the C-4' carbon of the syringic acid moiety would confirm the position of the glycosidic linkage.
Interactive Data Table: Representative NMR Data for a Syringic Acid Hexoside (Glucoside) Note: Data is representative and may vary slightly based on solvent and specific hexose.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Syringic Acid Moiety | |||
| 1' | - | ~122.0 | H-2'/6' |
| 2', 6' | ~7.3 (s, 2H) | ~108.0 | C-1', C-3'/5', C-4', C=O |
| 3', 5' | - | ~148.0 | H-2'/6', -OCH₃ |
| 4' | - | ~140.0 | H-2'/6', H-1 |
| C=O | - | ~168.0 | H-2'/6' |
| -OCH₃ | ~3.8 (s, 6H) | ~56.5 | C-3'/5' |
| Hexose Moiety (Glucose) | |||
| 1 | ~5.0 (d, J=7.5 Hz) | ~103.0 | C-4', C-2, C-5 |
| 2 | ~3.5 (m) | ~74.0 | H-1, H-3 |
| 3 | ~3.4 (m) | ~77.0 | H-2, H-4 |
| 4 | ~3.4 (m) | ~70.5 | H-3, H-5 |
| 5 | ~3.4 (m) | ~77.5 | H-4, H-6a/b |
| 6a, 6b | ~3.7-3.9 (m) | ~61.5 | H-5 |
Hyphenated NMR Techniques (e.g., HPLC-NMR, LC-NMR) for Complex Mixture Analysis
When the target compound is part of a complex mixture, such as a plant extract, its isolation can be challenging. Hyphenated techniques like High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy are invaluable in such scenarios. In this setup, the effluent from the HPLC column is directed into the NMR spectrometer. This allows for the acquisition of NMR data for individual components of the mixture as they elute, without the need for prior isolation. This is particularly useful for the rapid screening of natural product extracts to identify and structurally characterize known and novel substituted benzoic acids and their glycosides.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Characteristic Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For a syringic acid hexoside, the FT-IR spectrum would typically display characteristic absorption bands:
O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹, corresponding to the hydroxyl groups of both the phenolic ring and the sugar moiety.
C-H Stretching: Bands around 3000-2850 cm⁻¹ for the aromatic and aliphatic C-H bonds.
C=O Stretching: A strong absorption band around 1720-1700 cm⁻¹ due to the carbonyl group of the carboxylic acid.
C=C Stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
C-O Stretching: Strong bands in the 1300-1000 cm⁻¹ region are characteristic of the C-O bonds in the ether, ester, and alcohol functional groups, which are abundant in the molecule.
Interactive Data Table: Typical FT-IR Absorption Bands for a Syringic Acid Hexoside
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic and alcoholic -OH |
| 3000-2850 | C-H stretch | Aromatic and aliphatic C-H |
| 1720-1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1300-1000 | C-O stretch | Ether, ester, alcohol |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Phenomena
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzoic acid core of the molecule contains a chromophore that absorbs UV radiation. For syringic acid and its derivatives, the UV-Vis spectrum typically shows absorption maxima around 220 nm and 270 nm. caymanchem.com These absorptions are due to π → π* transitions within the aromatic ring and the conjugated system involving the carbonyl group. The presence of the sugar moiety generally has a minor effect on the position of these absorption maxima.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
Hyphenated MS Techniques (GC-MS, LC-MS, UHPLC-ESI/LTQ-Orbitrap-HRMS) for Enhanced Sensitivity and Specificity
For non-volatile and thermally labile compounds like syringic acid glycosides, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) and a high-resolution mass analyzer like an Orbitrap (LTQ-Orbitrap-HRMS) offers exceptional sensitivity and specificity.
In a typical analysis, the compound would be detected as a deprotonated molecule [M-H]⁻ in negative ion mode. For a compound with the molecular formula C₁₅H₂₀O₁₀, the expected accurate mass of the [M-H]⁻ ion would be approximately 359.0984 m/z.
Tandem mass spectrometry (MS/MS) experiments are then performed on this precursor ion to induce fragmentation. A characteristic fragmentation pattern for a syringic acid hexoside involves the cleavage of the glycosidic bond. This results in the loss of the hexose moiety (a neutral loss of 162 Da for a hexose like glucose) and the formation of a prominent fragment ion corresponding to the deprotonated syringic acid aglycone at m/z 197.0457. scielo.brresearchgate.net This specific fragmentation is a key diagnostic tool for identifying syringic acid glycosides in complex mixtures. scielo.brresearchgate.net
Interactive Data Table: Representative HRMS Fragmentation Data for a Syringic Acid Hexoside
| m/z (experimental) | Ion Formula | Description |
| 359.0981 | [C₁₅H₁₉O₁₀]⁻ | Deprotonated molecule [M-H]⁻ |
| 197.0457 | [C₉H₉O₅]⁻ | Fragment ion from loss of hexose moiety (Syringic acid aglycone) |
Imaging Mass Spectrometry (e.g., NanoSIMS) for Spatial Distribution of Functional Groups
Imaging Mass Spectrometry (MSI) is a powerful analytical tool that provides spatially resolved molecular information, allowing for the visualization of the distribution of compounds directly in tissue sections or on other surfaces without the need for chemical labeling. nih.govcolumbia.edu This technique generates chemically specific ion distribution maps based on the mass-to-charge (m/z) ratio of the molecules. nih.gov Matrix-assisted laser desorption/ionization (MALDI) is a common MSI modality, valued for its versatility in imaging a wide range of molecules, from small drugs to lipids and proteins. nih.govucl.ac.uk The general workflow involves coating a thin tissue section with an energy-absorbing matrix, which facilitates the desorption and ionization of molecules when irradiated by a laser. nih.govnih.gov By rastering the laser across the sample, a mass spectrum is collected at each coordinate, creating a 2D ion map that can be correlated with histological features. nih.govscispace.com
For exceptionally high spatial resolution, Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is employed. NanoSIMS is a next-generation SIMS instrument that offers superior spatial resolution (down to ~50 nm), high sensitivity, and the capability for multi-element detection. mpi-bremen.decasa-facility.com It uses a finely focused primary ion beam (typically Cesium, Cs+, or Oxygen, O-) to ablate and ionize molecules from the sample surface. mpi-bremen.decasa-facility.com The resulting secondary ions are then analyzed by a mass spectrometer. mpi-bremen.de
The key advantages of NanoSIMS in characterizing substituted benzoic acids and other organic compounds include:
High Spatial Resolution: It can map the distribution of elements and isotopic labels at a subcellular level, making it possible to "watch a cell at work". mpi-bremen.de This is crucial for understanding how a substituted benzoic acid might localize within specific cellular or tissue micro-compartments. scispace.com
High Sensitivity: The technique can detect trace amounts of specific elements or isotopically labeled compounds. researchgate.net
Isotopic Analysis: NanoSIMS is particularly powerful for stable isotope probing (SIP) experiments. osti.gov By exposing a biological system to a substrate enriched in a stable isotope (e.g., ¹³C or ¹⁵N), NanoSIMS can track the metabolic activity of individual cells by measuring the incorporation of these isotopes. mpi-bremen.deosti.govaip.org This could be used to trace the metabolic fate of a substituted benzoic acid within a biological system.
While direct NanoSIMS studies specifically detailing the functional group distribution of "Benzoic acid + 1O, 2MeO, O-Hex" are not available, the technique's proven ability to differentiate soil components, map organic material on mineral surfaces, and analyze the elemental composition of microbial cells demonstrates its potential for visualizing the spatial arrangement of methoxy, and other functional groups of a given benzoic acid derivative on a surface or within a complex matrix. mpi-bremen.deresearchgate.net
Advanced Chromatographic Separations for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable techniques for the separation, quantification, and purity assessment of benzoic acid and its derivatives. researchgate.netnih.gov These methods are widely used for analyzing these compounds in various matrices, including foodstuffs and pharmaceutical formulations. researchgate.netust.edu The separation is typically achieved using a reversed-phase mechanism, most commonly with a C18 stationary phase. ust.eduthaiscience.info
The fundamental principle involves injecting a sample into a high-pressure stream of liquid (the mobile phase) that passes through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and thus separate. A detector, commonly a UV detector, is used to identify and quantify the separated components as they elute from the column. ust.eduupb.ro
Key parameters in an HPLC/UHPLC method for substituted benzoic acids include:
Stationary Phase: C18 columns are frequently used. ust.eduthaiscience.info
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is common. ust.eduthaiscience.infoupb.ro The pH of the buffer is a critical parameter for controlling the retention of acidic compounds like benzoic acid derivatives.
Detection: UV detection is widely employed, with the detection wavelength chosen based on the absorbance maximum of the analyte. For benzoic acid, wavelengths around 230-235 nm are often used. ust.eduthaiscience.info
The method is validated for parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability. researchgate.netthaiscience.info UHPLC offers advantages over conventional HPLC by using smaller particle sizes in the column (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption.
| Parameter | Typical Conditions for Benzoic Acid Analysis | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | ust.eduthaiscience.info |
| Mobile Phase | Ammonium Acetate Buffer (pH 4.4) / Methanol (60:40 v/v) | thaiscience.info |
| Flow Rate | 1.0 mL/min | ust.eduthaiscience.info |
| Detection | UV at 233-234 nm | ust.eduthaiscience.info |
| Linearity Range | 5-200 µg/mL | thaiscience.info |
| Limit of Detection (LOD) | 0.42 µg/mL | thaiscience.info |
| Limit of Quantification (LOQ) | 1.14 µg/mL | thaiscience.info |
Two-Dimensional Liquid Chromatography (2D-LC) for Maximizing Separation Efficiency in Complex Samples
In 2D-LC, fractions from the first dimension (¹D) separation are transferred to a second dimension (²D) column for further separation. nih.gov The two dimensions should ideally utilize different separation mechanisms (e.g., reversed-phase and hydrophilic interaction chromatography) to maximize orthogonality and resolving power. nih.gov
There are two main modes of operation:
Heart-cutting (LC-LC): In this targeted approach, only one or a few specific fractions (heart-cuts) from the ¹D effluent are transferred to the ²D column for further analysis. nih.govnih.gov This is useful for isolating a specific compound from a complex matrix or resolving co-eluting peaks of interest. nih.gov
Comprehensive (LC x LC): In this mode, the entire sample is subjected to both separation dimensions. nih.gov The effluent from the ¹D column is continuously sampled and transferred to the ²D column via a switching valve. This provides a comprehensive two-dimensional profile of the entire sample. nih.gov
2D-LC is particularly advantageous for separating mixtures of isomers, such as positional isomers of substituted benzoic acids or their enantiomers, which can be difficult to resolve with a single chromatographic run. rsc.org For example, a reversed-phase separation could be used in the first dimension to separate compounds based on hydrophobicity, followed by a chiral or HILIC separation in the second dimension to resolve isomers. rsc.org The enhanced resolution provided by 2D-LC is critical for accurate purity assessment and the isolation of specific compounds from intricate mixtures. chromatographyonline.com
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid state. This method can be applied to both single crystals and polycrystalline powders to yield detailed structural information.
Single-Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous structural data. When a well-ordered single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted in a specific pattern determined by the crystal's internal lattice structure. By analyzing the positions and intensities of these diffracted beams, it is possible to calculate the electron density map of the molecule and thus determine the precise coordinates of each atom. acs.org For substituted benzoic acids, SC-XRD can elucidate:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles.
Crystal Packing: How molecules are arranged in the crystal lattice.
Intermolecular Interactions: The presence and geometry of noncovalent interactions, such as hydrogen bonds and π-π stacking. acs.orgucl.ac.uk Benzoic acid and many of its derivatives are known to form centrosymmetric dimers in the solid state, linked by a pair of hydrogen bonds between their carboxyl groups. researchgate.netiaea.org
Powder X-ray Diffraction (PXRD) is used when suitable single crystals cannot be obtained. ucl.ac.uk The sample, in the form of a fine powder, contains millions of tiny crystallites in random orientations. The resulting diffraction pattern is a series of concentric rings which, when plotted as intensity versus diffraction angle (2θ), provides a characteristic fingerprint of the crystalline solid. ucl.ac.uk PXRD is primarily used for:
Identifying crystalline phases and determining sample purity. ucl.ac.uk
Analyzing polymorphism, which is the ability of a compound to exist in multiple crystal forms.
Determining lattice parameters.
For example, the crystal structure of 4-((4-Chlorobenzyl)amino)benzoic acid has been determined using SC-XRD, revealing its molecular geometry and the noncovalent interactions that contribute to its crystal packing. acs.org
| Compound | Crystal System | Space Group | Key Feature | Reference |
|---|---|---|---|---|
| Benzoic Acid | Monoclinic | P2₁/c | Forms centrosymmetric dimers via hydrogen bonds. | researchgate.netiaea.org |
| 2-(toluene-4-sulfonylamino)-benzoic Acid | Monoclinic | C2/c | Structure confirmed by X-ray diffraction. | researchgate.net |
Electrochemical Techniques for Probing Redox Properties and Reactivity
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties (oxidation and reduction) of substituted benzoic acids. acs.orgmanchester.ac.uk These methods provide insights into the reactivity of the compounds and how different substituents influence their electronic behavior. nih.gov
In a typical CV experiment, the current at a working electrode is measured as the potential is swept linearly to a final potential and then swept back to the initial potential. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the electrochemical processes occurring at the electrode surface.
Studies on the electrochemical reduction of benzoic acid (BZA) and its derivatives have been conducted at platinum and gold microelectrodes, often in non-aqueous solvents like room temperature ionic liquids (RTILs). acs.orgmanchester.ac.ukresearchgate.net These studies show that the reduction mechanism can be complex. For benzoic acid itself, a main reduction peak is often observed, which is assigned to a mechanism where the acid first dissociates, followed by the electron transfer to the resulting proton. manchester.ac.uk At more negative potentials, a reversible peak corresponding to the reduction of the benzoate (B1203000) radical anion may also be seen. acs.orgresearchgate.net
The introduction of substituents onto the benzoic acid ring significantly affects its redox properties. acs.org For instance, the voltammetry of 4-methoxy, 4-chloro, and 4-bromo substituted benzoic acids shows a main reduction peak, along with anodic peaks on the reverse scan corresponding to the oxidation of adsorbed hydrogen and the carboxylate group. acs.orgmanchester.ac.uk The specific potential at which these redox events occur is influenced by the electron-donating or electron-withdrawing nature of the substituent. nih.gov
By analyzing the cyclic voltammograms, key electrochemical parameters can be determined:
Redox Potentials: The potentials at which oxidation and reduction peaks occur provide information about the thermodynamic feasibility of electron transfer processes.
Diffusion Coefficients: These can be calculated from the peak currents and provide information about the rate of mass transport of the analyte to the electrode. acs.org For several BZA derivatives in an RTIL, diffusion coefficients were found to be around 2 × 10⁻¹¹ m² s⁻¹. acs.orgmanchester.ac.uk
Reaction Mechanisms: The shape of the voltammogram and how it changes with scan rate can help elucidate the mechanism of the electrochemical reaction, including whether it is reversible or irreversible and if it is coupled to chemical reactions.
Electrochemical studies are thus essential for understanding the electronic structure and predicting the reactivity of substituted benzoic acids in redox reactions.
Structure Property Relationships Spr in Highly Oxygenated and O Alkylated Benzoic Acid Derivatives
Influence of Substituent Position (Ortho, Meta, Para) on Electronic and Chemical Properties
The location of a substituent on the benzene (B151609) ring relative to the carboxylic acid group dictates the extent to which it modifies the molecule's properties. This is due to the interplay of electronic effects (inductive and resonance) and steric effects, which vary with the substituent's position.
Inductive and resonance effects are the primary mechanisms through which substituents exert their electronic influence on the benzene ring and the carboxyl functional group. youtube.com
Resonance Effect (R or M): This effect involves the delocalization of lone pair electrons from the substituent's oxygen atom into the pi (π) system of the benzene ring (a +R or +M effect). This increases the electron density on the ring, particularly at the ortho and para positions. youtube.com The resonance effect of the hydroxyl, methoxy (B1213986), and O-hexyl groups is electron-donating. In the para position, this donation of electron density can extend to the carboxyl group, which can influence the acidity. youtube.com In the meta position, the resonance effect does not directly extend to the carboxyl group. youtube.com
The interplay of these effects is position-dependent:
Meta Position: The resonance effect is not operative at the meta position. Therefore, the electron-withdrawing inductive effect (-I) is the dominant electronic influence of the hydroxyl and alkoxy groups at this position. youtube.com
Table 1: Summary of Electronic Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |
| -OH, -OCH3, -O-Hexyl | Ortho | -I (strong) | +R (strong) | Electron-donating |
| -OH, -OCH3, -O-Hexyl | Meta | -I (moderate) | Negligible | Electron-withdrawing |
| -OH, -OCH3, -O-Hexyl | Para | -I (weak) | +R (strong) | Electron-donating |
Steric effects arise from the spatial arrangement of atoms. The size of the substituent group can hinder the approach of reactants or influence the molecule's preferred conformation. This is particularly significant at the ortho position due to its proximity to the carboxylic acid group.
This phenomenon is known as the "ortho effect". wikipedia.orgvedantu.com The presence of a substituent in the ortho position, regardless of its electronic nature, forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This steric inhibition of resonance disrupts the coplanarity between the carboxyl group and the aromatic ring, which in turn affects the molecule's acidity. wikipedia.orgvedantu.comcgchemistrysolutions.co.in
The steric hindrance increases with the size of the ortho-substituent. Therefore, the O-hexyl group is expected to exert a more significant steric effect than the methoxy group, which in turn is larger than the hydroxyl group. This increased steric bulk can also shield the carboxylic acid group, potentially affecting its reactivity in reactions such as esterification.
Impact of Substitution Pattern on Chemical Reactivity Profiles
The electronic and steric effects discussed above directly translate to changes in the chemical reactivity of the substituted benzoic acids.
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Substituents that stabilize the anion increase the acidity (lower pKa), while those that destabilize it decrease the acidity (higher pKa). libretexts.org
Ortho Effect on Acidity: Almost all ortho-substituted benzoic acids are stronger acids than benzoic acid itself. vedantu.comcgchemistrysolutions.co.in This is because the steric hindrance from the ortho-substituent forces the carboxyl group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the ring, which is a destabilizing factor for the carboxylate anion. wikipedia.orgvedantu.com Consequently, the conjugate base is stabilized, leading to increased acidity. vedantu.com Therefore, ortho-hydroxy, ortho-methoxy, and ortho-hexyloxybenzoic acids are all expected to be more acidic than benzoic acid.
Meta-Substituents: At the meta position, the electron-withdrawing inductive effect (-I) of the hydroxyl and alkoxy groups predominates. youtube.com This effect helps to stabilize the negative charge of the benzoate anion, thus increasing the acidity of meta-substituted benzoic acids compared to the parent benzoic acid. pearson.com
Para-Substituents: In the para position, the electron-donating resonance effect (+R) of the hydroxyl and alkoxy groups is dominant. youtube.com This effect increases the electron density on the carboxylate group, destabilizing the anion and making the acid weaker than benzoic acid. libretexts.org
Table 2: Predicted pKa Trends for Substituted Benzoic Acids
| Substituent Position | Hydroxyl (-OH) | Methoxy (-OCH3) | O-Hexyl (-OC6H13) |
| Benzoic Acid (pKa ≈ 4.2) | |||
| Ortho | < 4.2 (stronger acid) | < 4.2 (stronger acid) | < 4.2 (stronger acid) |
| Meta | < 4.2 (stronger acid) | < 4.2 (stronger acid) | < 4.2 (stronger acid) |
| Para | > 4.2 (weaker acid) | > 4.2 (weaker acid) | > 4.2 (weaker acid) |
The redox properties of substituted benzoic acids are influenced by the electron density of the aromatic ring. Electron-donating groups generally make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it more difficult.
Relationships between Molecular Structure and Physicochemical Properties Relevant to Materials Science
The introduction of functional groups, particularly longer alkyl chains like the O-hexyl group, can impart unique physicochemical properties that are of interest in materials science. One of the most notable properties of long-chain alkoxy benzoic acids is their ability to form liquid crystals. nih.gov
Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal. tcichemicals.com Molecules that exhibit liquid crystalline phases (mesogens) are typically elongated and rigid. In the case of 4-(n-hexyloxy)benzoic acid, the molecules can form hydrogen-bonded dimers, which creates a rod-like supramolecular structure. These structures can self-assemble into ordered phases, such as nematic or smectic phases, over a specific temperature range. nih.gov
The length of the alkyl chain plays a crucial role in determining the type of liquid crystalline phase and the temperature range over which it is stable. nih.gov Longer alkyl chains generally favor the formation of more ordered smectic phases. These materials have potential applications in displays, sensors, and other advanced materials where the ability to control molecular orientation is important. The functionalization of materials like graphene with benzoic acid derivatives is also an active area of research for creating new sensors and electronic components. rsc.orgacs.org
Supramolecular Assembly and Self-Organization Behaviors in Solid State and Solution
The self-organization of benzoic acid derivatives is primarily governed by a hierarchy of non-covalent interactions, with hydrogen bonding being the most dominant. The carboxylic acid moiety readily forms robust, centrosymmetric hydrogen-bonded dimers. researchgate.nethartleygroup.orgcadrek12.org This dimerization is a foundational aspect of their supramolecular chemistry, effectively creating a larger, more rigid rod-like structural unit. hartleygroup.orgcadrek12.org
The presence of alkoxy chains, such as methoxy and hexyloxy groups, introduces additional layers of complexity and control over the assembly process. These groups influence packing through van der Waals forces and can lead to the formation of liquid crystalline (mesogenic) phases. tandfonline.comnih.gov The length of the alkyl chain is a critical determinant of the mesophase behavior; longer chains, like a hexyloxy group, promote the formation of more ordered smectic phases, where molecules are arranged in layers, in addition to the less ordered nematic phases. nih.govnih.govnih.gov
In the solid state, these competing interactions result in well-defined packing motifs. Typically, a segregation occurs between the aromatic cores and the aliphatic chains, leading to lamellar (layered) structures. researchgate.netnih.gov The aromatic regions are stabilized by π-stacking interactions, while the aliphatic regions are stabilized by weaker van der Waals forces.
In solution, the self-assembly is highly dependent on the nature of the solvent. ucl.ac.uk In apolar solvents, the strong carboxylic acid hydrogen bonds persist, and the dimeric structure remains the primary species in solution. ucl.ac.uk However, in polar, hydrogen-bond accepting solvents (like DMSO or acetone), the solvent molecules compete for the hydrogen bonding sites on the carboxylic acid. This interaction can disrupt the formation of dimers, leading to monomeric species or other forms of aggregates stabilized by weaker forces like π-π stacking. ucl.ac.uk
| Interaction Type | Contributing Functional Group(s) | Effect on Self-Organization | Primary State/Condition |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Forms strong, directional dimers, creating rod-like supramolecules. researchgate.nethartleygroup.org | Solid State, Apolar Solvents |
| π-π Stacking | Benzene Ring | Stabilizes packing of aromatic cores, contributes to layered structures. | Solid State, Polar Solvents (when H-bonding is disrupted) |
| Van der Waals Forces | Alkoxy Chains (-OCH3, -OC6H13) | Promotes aggregation of aliphatic chains, essential for liquid crystal phase formation. nih.gov | Solid State, Solution |
| Dipole-Dipole Interactions | Methoxy Groups (-OCH3), Carboxylic Acid (-COOH) | Contributes to the overall packing energy and orientation of molecules. | Solid State |
| Solvent-Solute H-Bonding | Carboxylic Acid (-COOH) | Disrupts self-association (dimerization) in favor of solvation. ucl.ac.uk | Polar, H-bond Accepting Solvents |
Structural Features Affecting Properties in Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
Benzoic acid derivatives are extensively used as organic linkers to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). The deprotonated carboxylate group serves as the primary binding site, coordinating to metal ions or clusters to form extended networks. The specific substituents on the benzoic acid ring, such as methoxy and hexyloxy groups, play a crucial role in modulating the final structure and properties of the resulting MOF.
The alkoxy groups can influence the framework in several ways:
Modulating Electronic Properties : Ether and methoxy groups are electron-donating, which can alter the electronic character of the linker and, consequently, the properties of the MOF, such as its luminescence or catalytic activity. gneechem.com
Pore Environment Functionalization : When pointing into the pores of a MOF, alkoxy groups can create specific binding pockets for guest molecules. The ether oxygen atoms can act as weak Lewis bases, participating in hydrogen bonding or other interactions with adsorbed molecules, which can enhance selectivity for gas separation or storage. synthical.com
Framework Flexibility : While many MOFs are built from rigid linkers, the inclusion of a flexible chain like a hexyloxy group can impart dynamic properties to the framework. mdpi.com This can lead to "breathing" effects, where the framework structure changes in response to external stimuli like the introduction of guest molecules.
For instance, studies on MOFs constructed from hydroxy- or amino-functionalized benzoic acids demonstrate that these additional functional groups can act as secondary coordination sites or engage in hydrogen bonding within the framework, reinforcing the structure and influencing its properties. nih.govrsc.orgmdpi.com Similarly, the oxygen atoms of the methoxy and hexyloxy groups in a hypothetical linker would be expected to modify the chemical environment of the MOF's pores.
| Structural Feature | Influence on CP/MOF Properties | Example Mechanism |
|---|---|---|
| Carboxylate Group | Primary coordination site, forms the network backbone. | Binds to metal ions to create nodes and linkers structure. |
| Methoxy Group (-OCH3) | Alters pore chemistry, provides potential H-bond acceptor sites, influences framework topology. nih.govsynthical.com | Can interact with guest molecules; steric bulk can guide self-assembly. |
| Hexyloxy Group (-OC6H13) | Introduces flexibility, increases hydrophobicity of the pore environment. mdpi.com | Flexible chain can allow for structural dynamics or "breathing". |
| Aromatic Ring | Provides rigidity to the linker, enables π-π interactions with guest molecules. | Forms the structural scaffold of the linker. |
Intermolecular Interactions and Their Role in Catalytic Activity and Selectivity
The functional groups on a benzoic acid derivative can play a significant role in directing catalytic reactions, particularly metal-catalyzed C-H functionalization. The carboxylic acid group is a well-established directing group; it can coordinate to a metal catalyst, positioning it to activate a C-H bond at the ortho position. mdpi.comacs.orgacs.org
Substituents like methoxy groups are critical for controlling the regioselectivity of these reactions. mdpi.com Their influence is twofold:
Electronic Effects : As electron-donating groups, they can make certain positions on the aromatic ring more or less reactive.
Coordination and Steric Effects : Methoxy groups can engage in weak, non-covalent interactions with the catalyst system. For example, a weak C-H···O interaction between the methoxy group and a ligand on the metal catalyst can help to lock the substrate into a specific orientation, favoring C-H activation at one ortho position over another. mdpi.com
The interplay of these weak interactions is crucial for achieving high selectivity in catalysis. The size and position of the alkoxy groups (both methoxy and the bulkier hexyloxy) would sterically influence the approach of the catalyst, further refining the selectivity of the transformation.
Furthermore, substituted benzoic acids themselves can be substrates in catalytic processes. For instance, in catalytic decarboxylation reactions, the electronic nature of the ring substituents can significantly affect the reaction rate. rsc.org Similarly, during the catalytic hydrogenation of the aromatic ring, substituents influence the interaction of the molecule with the catalyst surface, thereby affecting reaction efficiency. researchgate.net
| Interaction | Molecular Origin | Effect on Catalysis |
|---|---|---|
| Coordinative Bonding | Carboxylic acid binding to metal catalyst. | Directs the catalyst to a specific position (ortho C-H activation). mdpi.comacs.org |
| Weak H-Bonding (e.g., C-H···O) | Methoxy group interacting with catalyst's ligands. | Provides secondary control over substrate orientation, enhancing regioselectivity. mdpi.com |
| Steric Repulsion | Bulky alkoxy groups (e.g., hexyloxy) near the reaction site. | Hinders the approach of the catalyst, preventing reaction at certain positions. |
| Electronic Effects | Electron-donating/withdrawing nature of substituents. | Modulates the reactivity of the aromatic ring and the stability of reaction intermediates. rsc.org |
Data-Driven and Cheminformatics Approaches to Understanding Structure-Property Linkages
Data-driven methods, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for understanding and predicting the properties of molecules like benzoic acid derivatives. mdpi.comnih.govnih.gov These approaches use computational chemistry and statistical analysis to build mathematical models that correlate a molecule's structural features with its macroscopic properties or biological activities.
For a series of substituted benzoic acids, this process involves:
Calculating Molecular Descriptors : A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including topology (e.g., molecular connectivity indices), electronic properties (e.g., HOMO/LUMO energies), and physicochemical characteristics (e.g., hydrophobicity via logP, molar refractivity). mdpi.comnih.gov
Model Building : Statistical methods, such as multiple linear regression, are used to create an equation that links a selection of these descriptors to an experimentally measured property (e.g., toxicity, enzyme inhibition, melting point). mdpi.comnih.gov
Model Validation : The predictive power of the model is tested using a separate set of compounds that were not used in the model-building process.
Such studies on benzoic acid derivatives have successfully created models to predict properties like toxicity to various organisms and inhibitory activity against specific enzymes. nih.govnih.govnih.govnih.gov These models reveal which structural features are most influential. For example, a QSAR study might reveal that antibacterial activity increases with hydrophobicity and the presence of hydrogen-bond-donating groups. nih.gov This knowledge can then be used to rationally design new benzoic acid derivatives with enhanced activity or desired properties, reducing the need for extensive trial-and-error synthesis. mdpi.comresearchgate.net
| Descriptor Type | Example Descriptor | Predicted Property/Activity |
|---|---|---|
| Topological | Molecular Connectivity Index (MCI) | Acute Toxicity (LD50). mdpi.com |
| Physicochemical | Partition coefficient (logP) | Toxicity to aquatic organisms, bioavailability. nih.gov |
| Physicochemical | Molar Refractivity (MR) | Enzyme inhibitory activity. nih.gov |
| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Toxicity mechanisms. nih.gov |
| Constitutional | Molecular Weight (MW) | Drug-likeness, absorption properties. mdpi.com |
Chemical Reactivity and Mechanistic Studies of Multi Substituted Benzoic Acids
Reactivity of the Carboxyl Group in Substituted Benzoic Acids
The carboxyl group's reactivity is modulated by the electronic nature of the ring substituents. Electron-donating groups, like alkoxy groups, generally increase the electron density on the carboxylate anion, which can affect reaction rates and equilibria.
Decarboxylation Reactions: Mechanistic Insights into Thermal, Photochemical, and Electrochemical Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key reaction of carboxylic acids. The stability of the resulting aryl intermediate is crucial. The mechanism can be initiated through thermal, photochemical, or electrochemical means. wikipedia.org
Thermal Decarboxylation: This process typically requires high temperatures and may proceed through different mechanisms depending on the conditions. Under acidic conditions, protonation of the carboxyl group facilitates the displacement of CO₂. nist.gov In contrast, under basic conditions, the carboxylate anion can decompose to yield an aryl anion and CO₂. nist.gov The presence of electron-donating alkoxy groups can destabilize the aryl anion, making thermal decarboxylation less favorable compared to acids with electron-withdrawing groups. However, ortho-substituents can promote decarboxylation by destabilizing the starting material. nih.gov
Photochemical Decarboxylation: Photoinduced decarboxylation often involves the generation of aryl radicals. acs.org Recent studies have shown that visible light-mediated reactions, sometimes using photoredox catalysts, can generate aryl radicals from benzoic acids under mild conditions. acs.orgrsc.org These radicals can then be trapped by other reagents. A proposed mechanism involves a concerted cleavage of C-C and O-Br bonds upon reduction of an activated ester derivative to a radical anion. rsc.org
Electrochemical Decarboxylation: The Kolbe electrolysis is a classic example of electrochemical decarboxylation, where an anodic oxidation of a carboxylate generates a radical that subsequently loses CO₂. The resulting aryl radical can then undergo various coupling reactions.
Recent advances have utilized ligand-to-metal charge transfer (LMCT) in copper carboxylates to enable radical decarboxylation at significantly lower temperatures (e.g., 35 °C) than traditional thermal methods. nih.govresearchgate.net This process generates aryl radicals that can be captured to form new bonds, such as C-O bonds in decarboxylative hydroxylation. nih.govresearchgate.net
Esterification and Amidation Reactions under Various Conditions, Considering Substituent Effects
Esterification: The conversion of carboxylic acids to esters is a fundamental reaction, typically catalyzed by acid. tcu.eduyoutube.com The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen by a strong acid catalyst (like sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by an alcohol. chemguide.co.uk
Substituent effects play a significant role:
Electronic Effects: Electron-donating groups (like alkoxy groups) on the aromatic ring can slightly decrease the acidity of the carboxylic acid and reduce the electrophilicity of the carbonyl carbon, potentially slowing the reaction rate compared to unsubstituted benzoic acid. libretexts.orgopenstax.org
Steric Effects: Alkoxy groups at the ortho position (the position adjacent to the carboxyl group) can sterically hinder the approach of the alcohol nucleophile, significantly reducing the rate of esterification. rsc.orgacs.org Specialized methods may be required for the esterification of such hindered acids. acs.orgresearchgate.net
Amidation: The direct formation of amides from carboxylic acids and amines is generally difficult due to the formation of a stable ammonium carboxylate salt. The reaction often requires high temperatures or the use of coupling agents.
Conditions and Catalysts: Recent methods have employed catalysts like TiF₄ to facilitate direct amidation under milder conditions. rsc.org
Substituent Effects: Similar to esterification, both electronic and steric effects are important. Electron-donating and electron-withdrawing groups on the benzoic acid ring are generally well-tolerated in catalyzed reactions. rsc.org However, ortho-substituents can decrease reaction yields due to steric hindrance. rsc.org
| Reaction | Substituent Type | Ortho Position | Meta Position | Para Position |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | Alkoxy (e.g., -OMe, -OHex) | Strongly Decreased (Steric Hindrance) | Slightly Decreased (Electronic Effect) | Slightly Decreased (Electronic Effect) |
| Catalyzed Amidation | Alkoxy (e.g., -OMe, -OHex) | Decreased (Steric Hindrance) | Tolerated | Tolerated |
Reactivity of the Aromatic Ring in the Presence of Multiple Substituents
Alkoxy groups are strong activating, ortho-, para-directing substituents for electrophilic aromatic substitution due to their ability to donate electron density to the ring via resonance. wikipedia.org When multiple such groups are present, their directing effects can be either reinforcing or competing, leading to complex challenges in regioselectivity.
Regioselective Electrophilic and Nucleophilic Aromatic Substitution with Complex Substitution Patterns
Electrophilic Aromatic Substitution (EAS): The outcome of EAS on a polysubstituted ring is determined by the net electronic and steric effects of the existing groups. youtube.comvanderbilt.edu
Directing Effects: With multiple alkoxy groups, the positions ortho and para to each group are activated. The most powerful activating group generally dictates the position of substitution. If the directing effects are competitive, a mixture of products may result.
Steric Hindrance: Substitution at a position sterically hindered by a bulky group (like a hexyloxy group) is generally disfavored.
Regioselectivity: For a hypothetical 2-hexyloxy-3,4-dimethoxybenzoic acid, the positions are influenced by four electron-donating groups and one deactivating group (-COOH). The combined activating effect of the alkoxy groups would strongly direct an incoming electrophile, but the precise location would depend on a subtle balance of steric hindrance and the relative activating power of each group.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring for nucleophilic attack, which is the opposite of the substitution pattern being considered. wikipedia.orgchemistrysteps.commasterorganicchemistry.com Aromatic rings rich in electron density from multiple alkoxy groups are highly deactivated towards SNAr. Therefore, this type of reaction is generally not feasible on "Benzoic acid + 1O, 2MeO, O-Hex" unless a different mechanism, such as one involving a benzyne intermediate, is invoked under harsh conditions. nih.gov
Palladium-Catalyzed C-H Functionalization: Detailed Mechanistic Investigations and Selectivity Control
Palladium-catalyzed C-H functionalization has become a powerful tool for modifying aromatic rings directly. rsc.org The carboxyl group of benzoic acid can act as a native directing group, guiding the catalyst to functionalize the C-H bond at the ortho position. rsc.orgnih.gov
Mechanism: The generally accepted mechanism for ortho-functionalization involves the coordination of the carboxylate to the palladium(II) center, followed by C-H activation via a concerted metalation-deprotonation (CMD) pathway to form a five- or six-membered palladacycle intermediate. nih.govsnnu.edu.cn This intermediate then reacts with a coupling partner, and subsequent reductive elimination releases the product and regenerates the active catalyst. nih.govsnnu.edu.cn The catalytic cycle can involve Pd(II)/Pd(IV) or Pd(0)/Pd(II) pathways depending on the specific reaction conditions and coupling partners. nih.govsnnu.edu.cn
Selectivity Control:
Directing Group Control: The inherent coordinating ability of the carboxyl group provides strong ortho-selectivity. rsc.orgnih.gov
Ligand Control: The development of specialized ligands can override the intrinsic directing group effect. For instance, certain ligands can facilitate meta-C-H functionalization by forming a macrocyclic transition state or by employing a "Pd-relay" strategy. rsc.orgdntb.gov.ua
Substrate Control: The electronic properties of the substrate can also influence selectivity. Electron-rich rings, such as those with multiple alkoxy groups, can be highly reactive. nih.gov
| Control Strategy | Primary Selectivity | Mechanism/Principle |
|---|---|---|
| Native Directing Group (-COOH) | ortho | Formation of a stable palladacycle intermediate. nih.govnih.gov |
| Ligand Modification | meta or para | Steric or electronic control exerted by the ligand, altering the site of C-H activation. rsc.orgnih.gov |
| Electronic Bias of Substrate | Varies | Inherently reactive sites on electron-rich rings can compete with directed functionalization. nih.gov |
Birch Reduction and Subsequent Rearrangement Reactions of O-Anisic Acid Derivatives
The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or potassium) in liquid ammonia with an alcohol as a proton source. wikipedia.orgpearson.com
Mechanism: The reaction proceeds by the stepwise addition of two solvated electrons and two protons to the aromatic ring. lscollege.ac.in An initial electron transfer forms a radical anion. wikipedia.orglscollege.ac.in This is followed by protonation from the alcohol, another electron transfer to form a carbanion, and a final protonation. lscollege.ac.in
Regioselectivity with Anisic Acid Derivatives:
For benzoic acids, the electron-withdrawing carboxyl group directs the reduction to yield a product where the carboxyl group is attached to a double bond (a 2,5-cyclohexadiene carboxylic acid). adichemistry.comvedantu.comorganic-chemistry.org
For anisole (B1667542) (methoxybenzene) derivatives, the electron-donating methoxy (B1213986) group remains on a double bond in the product. pearson.com
In O-anisic acid (2-methoxybenzoic acid) and its derivatives, the directing effects of the carboxyl and methoxy groups are combined. The reduction and subsequent in-situ alkylation of the intermediate enolate is a valuable synthetic strategy. brynmawr.edurushim.ru
Rearrangement Reactions: The diene products of a Birch reduction are versatile intermediates. For example, hydrolysis of the enol ether product from an O-anisic acid derivative can lead to a β,γ-unsaturated ketone. adichemistry.comrushim.ru This product can then undergo further reactions, such as a Cope rearrangement, to construct complex molecular architectures, including quaternary carbon centers. brynmawr.edu
Reactivity of Ether Linkages (Methoxy and O-Hexyl)
The presence of multiple ether linkages, specifically two methoxy groups and a longer chain O-hexyl group, on a benzoic acid core presents opportunities for selective chemical transformations. The reactivity of these ether groups is primarily centered around the cleavage of the C-O bond and potential modifications of the alkyl chains.
Derivatization at Methoxy and O-Hexyl Moieties for Further Functionalization
Beyond cleavage, the alkoxy groups can be sites for further functionalization, although this is less common than cleavage. The alkyl portions of the ether linkages can potentially undergo radical-mediated C-H functionalization. nsf.gov This approach allows for the introduction of new functional groups onto the alkyl chains without cleaving the ether bond.
For the O-hexyl group, its longer carbon chain offers multiple sites for such reactions. Selective functionalization at a specific carbon atom of the hexyl chain can be challenging but may be achieved using directing groups or specific catalysts. These transformations can be valuable for modifying the physical properties of the molecule, such as solubility and lipophilicity, or for introducing points of attachment for other molecular fragments.
Role of Solvent Effects, Temperature, and Other Reaction Conditions on Reactivity and Selectivity
The conditions under which a reaction is performed play a critical role in determining the outcome, particularly when multiple reactive sites are present, as in the case of a polyalkoxybenzoic acid.
Solvent Effects: The choice of solvent can influence the rate and selectivity of ether cleavage reactions.
Polar Protic Solvents: Solvents like water and alcohols can participate in the reaction and may affect the stability of intermediates. In acidic cleavage, aqueous solutions of HBr or HI are commonly used.
Polar Aprotic Solvents: Solvents such as acetonitrile and DMF can influence the nucleophilicity of the halide ion. For instance, in some Lewis acid-mediated cleavages, the solvent can determine which ether or ester group is cleaved preferentially. nih.gov
Nonpolar Solvents: Solvents like dichloromethane or cyclohexane are often used with reagents like boron tribromide (BBr₃) for ether cleavage at low temperatures.
Temperature: Temperature is a crucial factor in controlling the selectivity of ether cleavage.
Lower Temperatures: Reactions conducted at lower temperatures often favor the cleavage of the more reactive ether group. For instance, selective demethylation in the presence of a longer-chain alkyl ether might be achievable at or below room temperature.
Higher Temperatures: Increased temperatures provide the necessary activation energy to cleave more sterically hindered or less reactive ether linkages. Forcing conditions, such as prolonged reflux at high temperatures, will typically lead to the cleavage of all alkyl ether groups. chemrxiv.org
Other Reaction Conditions:
Reagent Choice: The choice of cleaving agent is paramount. Boron trihalides (BBr₃, BCl₃) are powerful Lewis acids that can cleave ethers under milder conditions than strong protic acids. organic-chemistry.org Mixtures of boron halides can sometimes offer improved regioselectivity. organic-chemistry.org
Neighboring Group Participation: The relative positioning of the alkoxy and carboxylic acid groups can influence reactivity. An ortho-alkoxy group can potentially interact with the reaction center at the carboxylic acid or an adjacent ether, a phenomenon known as the ortho effect or neighboring group participation. researchgate.netnih.gov This can lead to altered reaction rates and selectivities compared to meta or para substituted analogues. mdpi.comdalalinstitute.com For instance, a neighboring carbonyl group has been shown to facilitate the selective cleavage of an ortho-benzyl ether. researchgate.net
Table 2: Influence of Reaction Conditions on Ether Cleavage Selectivity
| Condition | Effect on Reactivity | Effect on Selectivity | Rationale |
|---|---|---|---|
| Increasing Temperature | Increases reaction rate | Decreases selectivity | Provides energy to overcome higher activation barriers of less reactive ethers. |
| Choice of Strong Acid | HI > HBr > HCl | Generally low | Nucleophilicity of the halide (I⁻ > Br⁻ > Cl⁻) influences the rate. |
| Lewis Acids (e.g., BBr₃) | High reactivity at low temps | Can be highly selective | Strong Lewis acidity activates the ether oxygen under mild conditions. |
| Solvent Polarity | Can influence rate | Can alter selectivity | Affects solubility of reagents and stability of charged intermediates. |
Note: These are general trends observed in the study of aromatic ether cleavage.
Non Biological Applications and Functional Materials Derived from Multi Substituted Benzoic Acids
Components in Advanced Materials Science
Hexyl 3,4-dimethoxybenzoate and its parent acid, 3,4-dimethoxybenzoic acid, serve as versatile molecules in the field of materials science. The presence of multiple functional groups—a carboxylate (or ester), two methoxy (B1213986) groups, and a hexyl chain—allows for the tuning of electronic, structural, and solubility properties in advanced materials.
Design and Synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) as Building Blocks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylate group of benzoic acid derivatives is a primary binding site for coordinating with metal centers to form these extended networks. rsc.orgrsc.org While Hexyl 3,4-dimethoxybenzoate itself possesses an ester group, its precursor, 3,4-dimethoxybenzoic acid, is an ideal candidate for a ligand in the synthesis of CPs and MOFs. The synthesis can proceed using the acid directly or via in-situ hydrolysis of the ester under certain reaction conditions. wpi.edu
The design of CPs and MOFs using 3,4-dimethoxybenzoic acid as a building block involves several key considerations:
Metal Ion Selection: The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺, Mn²⁺) influences the coordination geometry, dimensionality, and potential catalytic or magnetic properties of the final framework. rsc.orgnih.govresearchgate.net
Coordination Mode: The carboxylate group can coordinate to metal centers in various modes, such as monodentate, bidentate chelating, or bridging, which dictates the structure of the resulting polymer. mdpi.com
Functional Group Influence: The two methoxy groups on the benzene (B151609) ring act as electron-donating groups, which can influence the electronic properties of the framework. They can also participate in weak interactions, such as hydrogen bonding, further stabilizing the structure. mdpi.com The hexyl group, if present as a non-coordinating part of the ester or as a modulator, could be oriented within the pores of the framework, modifying the hydrophobicity and affecting the material's affinity for specific guest molecules. Benzoic acid itself has been used as a modulator to create defects in MOFs like UiO-66, which can enhance properties such as surface area. unito.itresearchgate.net
Table 1: Potential CP and MOF Design Parameters with 3,4-Dimethoxybenzoic Acid
| Parameter | Options/Variables | Anticipated Effect on Framework |
|---|---|---|
| Metal Ion | Zn(II), Cu(II), Mn(II), Co(II) | Alters coordination geometry, framework topology, and catalytic/magnetic properties. |
| Ligand Form | 3,4-dimethoxybenzoic acid | Acts as the primary bridging linker via the carboxylate group. |
| Auxiliary Ligands | N-donor linkers (e.g., bipyridine) | Can create mixed-ligand frameworks with different topologies and functionalities. researchgate.net |
| Modulator | Hexyl 3,4-dimethoxybenzoate | Could introduce defects or modify pore environment (hydrophobicity). |
Precursors for the Development of Wholly Aromatic Polymers and Copolymers
Wholly aromatic polymers, particularly copolyesters, are high-performance materials known for their exceptional thermal stability and mechanical strength. nih.govresearchgate.net The synthesis of these polymers often involves the melt polycondensation of acetylated hydroxybenzoic acids. mdpi.comnih.gov
Hexyl 3,4-dimethoxybenzoate, in its current form, is not a direct monomer for this type of polymerization because it lacks the necessary hydroxyl group for ester linkage formation. However, it can be considered a precursor that requires chemical modification to become a polymerizable monomer. A potential synthetic route would involve the demethylation of the methoxy groups to yield 3,4-dihydroxybenzoic acid. This resulting dihydroxy monomer could then be incorporated into a polymer backbone.
The synthesis of a wholly aromatic copolymer could proceed as follows:
Monomer Modification: Chemical transformation of 3,4-dimethoxybenzoic acid to 3,4-dihydroxybenzoic acid.
Polycondensation: Reaction of the modified monomer with an aromatic dicarboxylic acid (e.g., terephthalic acid) or its derivative.
The inclusion of a monomer derived from 3,4-dimethoxybenzoic acid would influence the final properties of the copolymer. The presence of multiple hydroxyl groups could lead to cross-linking or branching, while the specific substitution pattern would affect the polymer's solubility, glass transition temperature, and liquid crystalline behavior. mdpi.comnih.gov
Table 2: Properties of Wholly Aromatic Copolyesters Derived from Substituted Benzoic Acids
| Monomer Component | Polymerization Method | Key Polymer Properties | Reference |
|---|---|---|---|
| 4'-hydroxybiphenyl-3-carboxylic acid & 3-hydroxybenzoic acid | Melt Polycondensation | Amorphous structure, high glass transition temperature (up to 190 °C), high thermal stability (>450 °C). | nih.govmdpi.com |
| Vanillic acid & 4'-hydroxybiphenyl-4-carboxylic acid | Solution & Melt Polycondensation | High molecular weight, high glass transition temperature (~130 °C). | nih.gov |
Formation of Charge-Transfer Complexes with Tunable Electronic Properties
Charge-transfer (CT) complexes are formed through the non-covalent association of an electron donor and an electron acceptor molecule. acs.org This interaction often results in the appearance of a new absorption band in the visible spectrum, leading to a distinct color. The aromatic ring of Hexyl 3,4-dimethoxybenzoate is electron-rich due to the presence of two electron-donating methoxy groups, making it a suitable electron donor component for forming CT complexes. nih.gov
The electronic properties of the CT complex can be tuned by pairing Hexyl 3,4-dimethoxybenzoate with various electron acceptors. The strength of the interaction and the energy of the CT transition are dependent on the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.
Potential electron acceptors for forming CT complexes with Hexyl 3,4-dimethoxybenzoate include:
Quinones: Such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or tetracyanoquinodimethane (TCNQ). rsc.orgnih.gov
Nitroaromatics: Such as picric acid.
Metal Oxides: Benzoic acid derivatives can form surface coordination complexes with semiconductor nanoparticles like SnO₂, exhibiting interfacial charge-transfer transitions (ICTT). nih.govsemanticscholar.org
The hexyl ester group can also influence the properties of the CT complex by affecting its solubility in organic solvents and its solid-state packing, which in turn can modify the electronic interactions.
Table 3: Potential Charge-Transfer Complexes with Hexyl 3,4-dimethoxybenzoate as Donor
| Electron Acceptor (Type) | Expected Interaction | Potential Tunable Property |
|---|---|---|
| Tetracyanoquinodimethane (TCNQ) | π-π stacking, forming alternating donor-acceptor columns. | Electrical conductivity. |
| Dichlorodicyanobenzoquinone (DDQ) | Formation of a colored complex in solution. | Optical absorption wavelength. |
Catalytic Applications in Organic Synthesis
The unique chemical structure of substituted benzoic acids and their derivatives allows them to participate in various catalytic processes, either as catalysts themselves or as modifiers for catalytic supports.
Role as Organocatalysts and in Hydrogen Bonding Catalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Benzoic acid and its derivatives are known to function as weak acid catalysts for various transformations, such as ring-opening polymerizations. researchgate.net The catalytic activity often stems from the ability of the carboxylic acid proton to activate substrates through hydrogen bonding.
While Hexyl 3,4-dimethoxybenzoate lacks the acidic proton due to the ester linkage, its parent compound, 3,4-dimethoxybenzoic acid, can act as an effective organocatalyst. Furthermore, the oxygen atoms of the ester and methoxy groups in Hexyl 3,4-dimethoxybenzoate can act as hydrogen bond acceptors, potentially influencing a reaction environment or stabilizing transition states.
Research on related substituted benzoic acids has shown that alkoxy groups can exert significant electronic and steric effects in catalysis. For instance, in rhodium-catalyzed C-H activation reactions, methoxy groups on the benzoic acid ring have been shown to direct the regioselectivity of the transformation through both steric hindrance and weak non-covalent interactions. mdpi.com This principle suggests that the 3,4-dimethoxy substitution pattern is crucial for directing specific catalytic outcomes.
Table 4: Catalytic Roles of Benzoic Acid Derivatives
| Catalytic Process | Role of Benzoic Acid Derivative | Mechanism | Reference |
|---|---|---|---|
| Ring-Opening Copolymerization | Organocatalyst (as the acid) | Acid-catalyzed activation of monomers. | researchgate.net |
| C-H Activation/Annulation | Directing Group (as the acid) | Coordination to metal center and steric/electronic influence on regioselectivity. | mdpi.com |
| Cα–H Cross Coupling | Hydrogen Atom Transfer (HAT) Catalyst (as thiobenzoic acid) | Participates in single-electron transfer (SET) and HAT processes under photoredox conditions. | acs.org |
Functionalization of Heterogeneous Catalytic Supports (e.g., Magnetic Nanoparticles)
Heterogeneous catalysts are widely used due to their ease of separation and recyclability. Functionalizing the surface of catalytic supports, such as magnetic iron oxide (Fe₃O₄) nanoparticles, with organic molecules can enhance their stability, dispersibility, and catalytic activity. doaj.org
Carboxylic acids are excellent ligands for functionalizing the surface of metal oxide nanoparticles. cd-bioparticles.comibs.re.krsemanticscholar.org The carboxylic acid group of 3,4-dimethoxybenzoic acid can anchor strongly to the surface of Fe₂O₃ or Fe₃O₄ nanoparticles. samipubco.comresearchgate.net This surface modification provides several advantages:
Stability: The organic layer prevents the nanoparticles from aggregating, leading to stable colloidal suspensions. cd-bioparticles.net
Dispersibility: The hexyl chain of the ester would render the functionalized nanoparticles more hydrophobic, improving their dispersibility in non-polar organic solvents. This is crucial for catalytic reactions conducted in organic media.
Tunable Surface Properties: The methoxy groups and the alkyl chain create a specific chemical environment on the nanoparticle surface, which can influence substrate interactions and catalytic performance.
The process typically involves reacting the nanoparticles with 3,4-dimethoxybenzoic acid, leading to the formation of a carboxylate linkage with the surface metal atoms. nih.govmdpi.com The resulting functionalized nanoparticles can then be used as a recoverable support for catalytically active metal species or act as a catalyst themselves.
Table 5: Functionalization of Magnetic Nanoparticles with 3,4-Dimethoxybenzoic Acid
| Step | Description | Purpose |
|---|---|---|
| 1. Synthesis of Nanoparticles | Co-precipitation or thermal decomposition to produce Fe₃O₄ nanoparticles. | Create the magnetic catalytic support. |
| 2. Surface Functionalization | Reaction of nanoparticles with 3,4-dimethoxybenzoic acid. | Anchor the organic ligand to the surface via the carboxylate group. |
| 3. Property Modification | The attached 3,4-dimethoxybenzoyl groups form a surface layer. | Enhance stability, prevent aggregation, and tune surface hydrophobicity. |
| 4. Catalytic Application | Use as a support for other catalysts or as a direct participant in a reaction. | Provide a stable, dispersible, and recyclable heterogeneous catalyst system. |
Advanced Analytical Probes and Chemical Sensors
Multi-substituted benzoic acids serve as versatile platforms for the design of advanced analytical probes and chemical sensors. Their inherent structural features, including the aromatic ring and the carboxylic acid group, can be tailored to achieve specific recognition and signaling properties for a wide range of analytes.
Development of Sensors Based on Aromatic Carboxylic Acid Moieties for Specific Analytes
The development of sensors utilizing aromatic carboxylic acid moieties has gained significant traction due to their potential for high sensitivity and selectivity. These sensors often operate on principles such as fluorescence quenching or colorimetric changes upon interaction with the target analyte. The carboxylic acid group can act as a binding site, while the aromatic ring can be functionalized with chromophores or fluorophores to provide a detectable signal.
For instance, hydrogen-bonded organic frameworks (HOFs) constructed from dicarboxylic acids have been explored for the detection of explosives like picric acid. mdpi.com In one study, a HOF based on 9-phenylcarbazole-3,6-dicarboxylic acid was synthesized, exhibiting strong electron-rich properties. This material demonstrated high selectivity and sensitivity for picric acid, with a limit of detection of 60 nM, showcasing the potential of aromatic dicarboxylic acids in creating robust fluorescent sensors. mdpi.com
Furthermore, colorimetric sensor arrays have been designed using various chemical compounds, including those with acidic groups, to detect a range of carboxylic acids in biological fluids like human urine. researchgate.net These arrays employ an indicator displacement assay, where the interaction of the analyte with the sensing elements results in a visually detectable color change, allowing for the identification and quantification of different carboxylic acids. researchgate.net
The versatility of aromatic carboxylic acids also extends to the development of fluorescent sensors for other analytes. For example, cholic acid-based sensors have been designed to detect α,ω-dicarboxylates through the quenching of intramolecular excimer emission upon complexation. researchgate.net
Table 1: Examples of Sensors Based on Aromatic Carboxylic Acid Moieties
| Sensor Type | Analyte | Principle of Detection | Reference |
|---|---|---|---|
| Hydrogen-Bonded Organic Framework | Picric Acid | Fluorescence Quenching | mdpi.com |
| Colorimetric Sensor Array | Carboxylic Acids | Indicator Displacement Assay | researchgate.net |
| Fluorescent Sensor | α,ω-dicarboxylates | Quenching of Excimer Emission | researchgate.net |
Application in Atomic Layer Deposition (ALD) Inhibition for Area-Selective Deposition
In the realm of materials science and semiconductor fabrication, multi-substituted benzoic acids are finding a critical application as inhibitors in area-selective atomic layer deposition (AS-ALD). AS-ALD is a bottom-up manufacturing technique that allows for the precise deposition of thin films only on desired areas of a substrate. powdermat.org This is often achieved by using inhibitor molecules, such as self-assembled monolayers (SAMs), that passivate the non-growth regions. researchgate.netacs.orgsemanticscholar.org
Benzoic acid and its derivatives have been investigated as effective small molecule inhibitors for AS-ALD. mdpi.comdntb.gov.ua They function by forming a monolayer on the substrate surface, which blocks the diffusion of ALD precursors and prevents their reaction with the surface active sites. mdpi.com The choice of substituents on the benzoic acid ring can influence the properties of the SAM, such as its hydrophobicity and blocking ability. For example, fluorinated benzoic acid derivatives have been shown to enhance surface hydrophobicity. mdpi.com
Research has demonstrated the viability of using SAMs of benzoic acid, 4-(trifluoromethyl)benzoic acid (TBA), and 3,5-bis(trifluoromethyl)benzoic acid (BTBA) as ALD inhibitors on cobalt substrates. mdpi.com This is particularly relevant for the fabrication of advanced interconnects in semiconductor devices, where cobalt is being explored as an alternative to copper. mdpi.com The effectiveness of these benzoic acid-based inhibitors is a significant step towards developing a wider range of suitable molecules for AS-ALD, a field that has been historically dominated by organo-silanes and organo-phosphonic acids. mdpi.com
The mechanism of inhibition involves the carboxylic acid group of the benzoic acid derivative binding to the substrate, leaving the substituted aromatic ring to form a dense, passivating layer. The stability and effectiveness of this layer are crucial for achieving high selectivity in the ALD process. powdermat.org
Specialty Chemicals and Industrial Intermediates
The chemical versatility of multi-substituted benzoic acids makes them valuable precursors and components in the synthesis of a variety of specialty chemicals and industrial intermediates. Their reactivity can be directed at the carboxylic acid group or the aromatic ring, allowing for a wide range of chemical transformations.
Precursors for Advanced Chemical Synthesis (excluding direct biological applications)
Multi-substituted benzoic acids are important building blocks in organic synthesis. They can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, which are then used to construct more complex molecules. wikipedia.org For example, the oxidative decarboxylation of benzoic acid is a commercial route to phenol (B47542), a key industrial chemical. wikipedia.org
The synthesis of various substituted benzoic acids is an active area of research, with methods being developed for their efficient preparation from readily available starting materials. researchgate.netacs.org These synthetic routes provide access to a diverse library of benzoic acid derivatives that can be used as intermediates in the production of fine chemicals and materials. For instance, 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) is synthesized from 3,4,5-trimethoxybenzoic acid through demethylation and is used in the synthesis of various pharmaceutical products. google.comjustia.com
The reactivity of the aromatic ring of benzoic acids also allows for further functionalization. For example, ortho-C-H halogenations of para-substituted benzoic acids have been developed, providing a route to specifically substituted derivatives that can serve as versatile intermediates in further synthetic transformations. researchgate.net
Components in Specialty Pigments and Dyes (focusing on chemical structure and properties, not end-use product performance)
The chromophoric properties of the aromatic ring in benzoic acid derivatives make them suitable components for the synthesis of specialty pigments and dyes. The electronic properties of the aromatic system can be tuned by the introduction of various substituents, leading to compounds that absorb and emit light at different wavelengths.
Azo dyes, which are a large and important class of industrial colorants, can be synthesized using benzoic acid derivatives. researchgate.net The synthesis typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound, which can be a benzoic acid derivative. The resulting azo compounds contain the characteristic -N=N- linkage, which is a key part of the chromophore. researchgate.net
Furthermore, certain benzoic acid derivatives have been investigated as luminescent sublimation dyes. umich.edu For example, 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid (anthranilic acid) have been identified as potential luminescent dyes. umich.edu The fluorescence of these molecules is a result of their electronic structure, which allows for the absorption of ultraviolet light and subsequent emission of visible light. The specific substituents and their positions on the benzoic acid ring play a crucial role in determining the luminescent properties of these compounds. umich.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) 4-hydroxy-3,5-dimethoxybenzoate |
| 2-aminobenzoic acid |
| 2-hydroxybenzoic acid |
| 3,5-bis(trifluoromethyl)benzoic acid |
| 3,4,5-trimethoxybenzoic acid |
| 4-(trifluoromethyl)benzoic acid |
| 4-hydroxy-3,5-dimethoxybenzoic acid |
| 9-phenylcarbazole-3,6-dicarboxylic acid |
| Benzoic acid |
| Picric acid |
| Salicylic acid |
Future Research Directions and Emerging Opportunities for Highly Substituted Benzoic Acid Derivatives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex molecules like substituted benzoic acid derivatives has traditionally relied on batch processes that can be inefficient and hazardous, particularly on a large scale. google.com The drive towards greener, more efficient chemistry is paving the way for new methodologies.
Implementation of Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, is emerging as a powerful tool for the synthesis of substituted benzoic acids. google.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Unlike traditional batch processing, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net
The continuous flow synthesis of 2,2′-diselenobis(benzoic acid) and its derivatives has been successfully demonstrated using water as a solvent with reaction times as short as 90 seconds. rsc.org This highlights the potential for rapid and efficient production. Furthermore, continuous oxidation processes using dilute nitric acid in coiled tubular reactors have been developed for synthesizing substituted benzoic acids, achieving 95-100% selectivity and improved process safety. google.com The use of continuous flow microwave reactors has also been optimized for the direct esterification of benzoic acid with various alcohols, allowing for precise control over all reaction parameters. researchgate.net These methods reduce hazardous conditions associated with large-scale batch reactions and can lead to higher yields and purity. google.comacs.org
Table 1: Comparison of Batch vs. Flow Chemistry for Benzoic Acid Derivative Synthesis
| Feature | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time researchgate.net |
| Safety | Potential for thermal runaway and hazardous conditions in large-scale reactions google.com | Enhanced safety due to small reaction volumes and superior heat transfer google.com |
| Efficiency | Longer reaction times often required | Rapid reaction times, sometimes on the order of seconds rsc.org |
| Scalability | Scaling up can be complex and non-linear | More straightforward scale-up by running the system for longer periods or in parallel |
| Selectivity | Can be lower due to temperature and concentration gradients | High selectivity and yields are often achieved google.com |
| Solvent/Reagent Use | Often requires large volumes of solvents | Can enable the use of greener solvents like water and reduce waste rsc.org |
Exploration of Bio-Inspired Synthesis and Enzymatic Transformations for Complex Derivations
Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthesis and the use of enzymatic transformations are becoming increasingly important for creating elaborate benzoic acid derivatives. Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, making them ideal catalysts for intricate molecular modifications.
A key example is the use of nitrilase enzymes to hydrolyze benzonitrile (B105546) derivatives into their corresponding benzoic acids. google.com This biocatalytic method is highly efficient for producing compounds like p-aminomethylbenzoic acid, featuring mild reaction conditions and being environmentally friendly. google.com The synthesis of complex natural products often involves enzymatically derived starting materials, such as cis-1,2-dihydrocatechols, which can be elaborated into intricate pentacyclic structures. researchgate.net These approaches avoid the use of harsh reagents and protecting groups often required in traditional organic synthesis, leading to more sustainable and efficient chemical processes. The future in this area lies in discovering new enzymes and engineering existing ones to perform novel transformations on highly substituted aromatic rings.
Advanced Computational Design and Predictive Modeling
Computational tools are revolutionizing the way chemists design molecules and predict their properties. For complex benzoic acid derivatives, these in silico methods can significantly accelerate the discovery and optimization process.
Application of Machine Learning and Artificial Intelligence for Structure-Property Prediction and Reaction Design
Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable for predicting the properties of chemical compounds and designing synthetic routes. mdpi.com By training algorithms on large datasets of known molecules and their characteristics, ML models can establish quantitative structure-property relationships (QSPR) and quantitative structure-toxicity relationships (QSTR). nih.gov For benzoic acid derivatives, such models can predict physical, chemical, and biological properties, guiding the design of new compounds with desired attributes. nih.govnih.gov
ML algorithms can analyze complex interactions between material properties and processing parameters to predict outcomes. nih.gov This data-driven approach can be extended to reaction design, where AI can suggest optimal reaction conditions, catalysts, and synthetic pathways, reducing the need for extensive empirical experimentation. mpg.de The use of deep neural networks and other advanced models holds the promise of expediting the discovery of novel, high-performance benzoic acid derivatives by navigating the vast chemical space more efficiently. nih.govmdpi.com
Multi-Scale Modeling Approaches for Understanding Complex Molecular Systems
Understanding the behavior of highly substituted benzoic acid derivatives, especially in complex environments like biological systems or advanced materials, requires a multi-scale modeling approach. molbnl.it This methodology integrates different computational techniques, each suited for a specific length and time scale, to create a comprehensive picture of the molecular system. rsc.org
At the most fundamental level, quantum mechanics (QM) can be used to describe the electronic structure and reactivity of the molecule. molbnl.it This information can be fed into atomistic simulations using molecular mechanics (MM) force fields to model the dynamics of the molecule and its interactions with its surroundings, such as solvent molecules or a protein binding site. molbnl.itnih.gov Coarse-graining techniques can then be applied to simulate larger systems over longer timescales, bridging the gap from the nanoscale to the mesoscopic and macroscopic levels. rsc.orgrsc.org For a molecule like (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) 4-hydroxy-3,5-dimethoxybenzoate, multi-scale modeling could elucidate how the sugar moiety interacts with the aromatic ring, how the molecule behaves in solution, and how it binds to a biological target. nih.govresearchgate.net
Exploration of Unconventional Reactivity and Catalysis
Moving beyond traditional functionalization methods is key to accessing novel benzoic acid derivatives. The exploration of unconventional reactivity, particularly through advanced catalysis, opens new avenues for modifying these complex scaffolds in previously inaccessible ways.
A significant area of development is the catalytic C-H activation for the late-stage functionalization of complex benzoic acid derivatives. nih.gov For instance, iridium-catalyzed C-H ortho-amination provides a robust and predictable method for introducing amino groups ortho to the carboxylic acid, a position that is challenging to functionalize using classical electrophilic aromatic substitution. nih.gov This method demonstrates high selectivity even in the presence of multiple other directing groups. Similarly, rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes has been studied, where the regioselectivity is influenced by both steric and weak non-covalent coordination effects of the substituents. mdpi.com
The development of novel heterogeneous catalysts, such as zeolites, is also promising for reactions like Friedel-Crafts benzoylation of phenols with benzoic acid to synthesize hydroxybenzophenones. mdpi.com These solid acid catalysts can replace environmentally problematic homogeneous catalysts. The future in this domain will involve designing catalysts that can selectively functionalize specific C-H bonds in a highly substituted ring, allowing for precise, programmable synthesis of complex target molecules.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) 4-hydroxy-3,5-dimethoxybenzoate | C15H20O10 | Primary subject compound nih.gov |
| Benzoic acid | C7H6O2 | Parent compound wikipedia.orgnist.govebi.ac.uk |
| 2,2′-diselenobis(benzoic acid) | C14H10O4Se2 | Synthesized using continuous flow chemistry rsc.org |
| p-aminomethylbenzoic acid | C8H9NO2 | Produced via enzymatic hydrolysis google.com |
| Hydroxybenzophenones | C13H10O2 | Synthesized using zeolite catalysts mdpi.com |
| Toluene | C7H8 | Precursor for industrial benzoic acid synthesis wikipedia.org |
| Benzyl (B1604629) alcohol | C7H8O | Can be oxidized to benzoic acid wikipedia.org |
Expanding Photo-Redox and Electro-Catalysis for Remote C-H Functionalization
A major frontier in organic synthesis is the development of methods for the direct functionalization of carbon-hydrogen (C-H) bonds, as this approach offers a more atom-economical and efficient way to construct complex molecules. rsc.org Photo-redox and electro-catalysis are emerging as powerful tools to achieve this, and their application to highly substituted benzoic acid derivatives presents exciting opportunities for creating novel molecular architectures. nih.govresearchgate.netscispace.com
Recent advancements have demonstrated the potential of photoredox catalysis to generate reactive radical species under mild conditions, which can then participate in C-H functionalization reactions. nih.govacs.org For instance, aryl carboxy radicals, which can be generated from benzoic acids, have been shown to act as catalytic hydrogen atom transfer (HAT) reagents, enabling the formation of new carbon-carbon bonds. researchgate.net Future research will likely focus on expanding the scope of these reactions to include a wider range of substrates and functional groups. A key challenge will be to achieve high regioselectivity in the functionalization of remote C-H bonds, which are not in close proximity to the directing carboxylic acid group.
Electrocatalysis offers a complementary approach, using electricity as a "clean" oxidant to drive C-H activation. nih.gov Recent work has shown that benzoic acid-derived radicals can be generated electrochemically to enable benzylic C(sp³)–H imidation. researchgate.net The development of new electrocatalytic systems could lead to more efficient and selective remote C-H functionalization of substituted benzoic acids, avoiding the need for stoichiometric chemical oxidants. nih.govresearchgate.net
Table 1: Comparison of Photo-Redox and Electro-Catalysis for C-H Functionalization
| Feature | Photo-Redox Catalysis | Electro-Catalysis |
| Energy Source | Visible Light | Electricity |
| Key Intermediates | Photogenerated Radicals | Electrochemically Generated Radicals |
| Reaction Conditions | Typically mild, ambient temperature | Often mild, controlled potential |
| Key Advantages | High functional group tolerance, access to unique reactive species | Avoids chemical oxidants, high degree of control over reaction parameters |
| Current Research Focus | Expanding substrate scope, achieving remote functionalization | Developing novel electrode materials and catalysts, improving selectivity |
Development of Asymmetric Synthetic Strategies for Chiral Multi-Substituted Benzoic Acids
Chiral molecules, which are non-superimposable on their mirror images, are of paramount importance in pharmaceuticals, agrochemicals, and materials science. york.ac.uk The development of efficient methods for the asymmetric synthesis of chiral, multi-substituted benzoic acids is a significant and ongoing challenge.
One promising avenue of research is the use of chiral catalysts, such as chiral phosphoric acids, to control the stereochemistry of reactions that introduce chirality. beilstein-journals.org These catalysts can create a chiral environment around the substrate, directing the formation of one enantiomer over the other. Recent studies have shown the successful application of bifunctional organocatalysts for the enantioselective synthesis of axially chiral benzamides, which are derivatives of benzoic acid. nih.gov Future work will likely focus on designing new and more effective chiral catalysts that can be applied to a broader range of substituted benzoic acid derivatives and reaction types.
Another key area of development is the synthesis of molecules with axial chirality, where the chirality arises from hindered rotation around a single bond. Axially chiral biaryls are important structural motifs in many biologically active compounds and chiral ligands. beilstein-journals.org Strategies for the asymmetric synthesis of these compounds often involve the use of chiral auxiliaries or catalysts to control the atroposelective coupling of two aromatic rings. york.ac.uk The development of novel catalytic systems that can achieve high enantioselectivity in the synthesis of multi-substituted, axially chiral benzoic acid derivatives will be a major focus of future research.
Innovative Applications in Advanced Materials and Nanotechnology
The unique structural and electronic properties of highly substituted benzoic acid derivatives make them ideal building blocks for the creation of advanced materials with tailored functionalities. Their ability to act as ligands for metal ions and to self-assemble into well-defined architectures is being exploited in the development of metal-organic frameworks and smart materials.
Tailored MOF Architectures with Precisely Tunable Porosity and Functionality
Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govbrieflands.comnih.gov The ability to choose from a vast library of metal ions and organic linkers allows for the design of MOFs with precisely controlled pore sizes, shapes, and chemical environments. researchgate.netmdpi.com Highly substituted benzoic acids are particularly valuable as organic linkers because the substituents can be used to tune the properties of the resulting MOF. scinito.ai
For example, the introduction of functional groups onto the benzoic acid linker can alter the surface properties of the pores, making them more hydrophilic or hydrophobic. nih.gov This can be used to selectively adsorb certain molecules, making the MOFs useful for applications such as gas separation and storage. The length and rigidity of the linker can also be varied to control the size of the pores. researchgate.net
A key area of future research is the development of isoreticular MOFs, which have the same underlying topology but are constructed from linkers of different lengths or with different functional groups. mdpi.com This approach allows for a systematic study of how the linker structure affects the properties of the MOF. Benzoic acid has also been used as a modulator in the synthesis of MOFs to create defects in the structure, which can enhance their catalytic activity or adsorption properties. unito.it The continued development of new substituted benzoic acid linkers will be crucial for the design of next-generation MOFs with advanced functionalities for applications in catalysis, sensing, and drug delivery. brieflands.comnih.govrsc.org
Table 2: Influence of Benzoic Acid Linker Substitution on MOF Properties
| Linker Substituent | Effect on MOF Properties | Potential Application |
| Alkyl Chains | Increased hydrophobicity, altered pore size | Separation of nonpolar molecules |
| Hydroxyl Groups | Increased hydrophilicity, potential for hydrogen bonding | Water adsorption, proton conductivity |
| Amino Groups | Basic sites for catalysis, post-synthetic modification | Catalysis, sensing |
| Sulfonate Groups | Increased acidity, ion-exchange properties | Solid acid catalysis, ion separation |
Integration into Smart Materials with Responsive Functionalities
Smart materials are materials that can respond to external stimuli, such as changes in temperature, pH, or light. The incorporation of highly substituted benzoic acid derivatives into polymers and other materials can impart these responsive functionalities.
For example, a recent study demonstrated the development of a biodegradable and injectable thermogel based on a chitosan-g-poly(N-isopropylacrylamide) copolymer modified with a benzoic acid derivative. nih.gov This material exhibits a temperature-responsive sol-gel transition, allowing it to be injected as a liquid and then solidify at body temperature. The benzoic acid derivative also imparted potent antioxidant activities to the thermogel, making it a promising candidate for drug delivery applications. nih.gov
Future research in this area will likely focus on the development of new benzoic acid derivatives with a wider range of responsive properties. For instance, photo-responsive benzoic acids could be used to create materials that change their shape or properties upon exposure to light. The integration of these smart materials into devices could lead to the development of new sensors, actuators, and drug delivery systems. The ability to segregate benzoic acid as monomeric molecules within the crystalline cavities of polymers also opens up possibilities for controlling their local environment and reactivity. mdpi.com
Bridging Fundamental Chemical Understanding with Advanced Technological Applications
The continued exploration of the chemistry of highly substituted benzoic acid derivatives is essential for unlocking their full potential in a wide range of technological applications. A deeper understanding of the fundamental principles that govern their reactivity and self-assembly will enable the rational design of new molecules with tailored properties.
The expansion of catalytic methods for remote C-H functionalization will provide access to a vast new chemical space of complex, multi-substituted benzoic acids. These new molecules could serve as building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and materials. Similarly, the development of more efficient and selective methods for asymmetric synthesis will be crucial for producing enantiomerically pure chiral benzoic acid derivatives for use in stereospecific applications.
In the realm of materials science, the ability to precisely control the structure and functionality of MOFs and smart materials through the judicious choice of substituted benzoic acid building blocks will continue to drive innovation. The integration of these advanced materials into real-world devices and systems will require a multidisciplinary approach, bringing together chemists, materials scientists, and engineers. By bridging the gap between fundamental chemical understanding and advanced technological applications, the field of highly substituted benzoic acid derivatives is poised to make significant contributions to solving some of the most pressing challenges facing society today.
Q & A
Q. What analytical techniques are recommended for characterizing substituted benzoic acid derivatives like 1O, 2MeO, O-Hex?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides qualitative and quantitative analysis, particularly for identifying metabolites and verifying purity. For example, Creative Proteomics’ LC-MS platform enables structural elucidation of benzoic acid derivatives and their glycosides .
- LC-ESI-QTOF MS² : High-resolution mass spectrometry with electrospray ionization is critical for fragment analysis. The MassBank record (MSBNK-RIKEN-PR309056) demonstrates its use in resolving phenolic glycosides (C₁₃H₁₆O₉) through fragmentation patterns and exact mass measurements .
- Conductometric Studies : Assess dissociation behavior in solvents like water-methanol mixtures, which is essential for understanding solubility and reactivity .
Q. How can researchers ensure the purity of synthesized benzoic acid derivatives?
- Methodological Answer :
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the production of benzoic acid derivatives in microbial systems?
- Methodological Answer :
- Experimental Design : Use central composite designs to test variables like temperature, pH, and substrate concentration. For instance, RSM was applied in yogurt fermentation to maximize benzoic acid yield, achieving optimal conditions through iterative modeling .
- Data Analysis : Fit quadratic models to experimental data to identify significant factors and interactions, enabling scalable process optimization .
- Experimental Design : Use central composite designs to test variables like temperature, pH, and substrate concentration. For instance, RSM was applied in yogurt fermentation to maximize benzoic acid yield, achieving optimal conditions through iterative modeling .
Q. What advanced mass spectrometry techniques resolve structural ambiguities in substituted benzoic acids?
- Methodological Answer :
- Tandem MS (MS/MS) : LC-ESI-QTOF MS² provides fragmentation pathways to distinguish isomers (e.g., ortho vs. para substitution). The MassBank record for "Benzoic acid + 2O, O-Hex" (C₁₃H₁₆O₉) highlights glycosidic bond cleavage patterns .
- Isotopic Labeling : Stable-isotope-assisted metabolomics can track metabolic pathways and confirm substituent positions in complex matrices .
Q. How do substituents (e.g., methoxy, hydroxyl) influence the thermochemical properties of benzoic acid derivatives?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure sublimation enthalpies (ΔsubH) and vapor pressures. For benzoic acid, ΔsubH ranges from 86.6 to 92.9 kJ/mol, with variability attributed to substituent electronic effects .
- Comparative Studies : Compare data from ortho-substituted derivatives (e.g., 2-hydroxy benzeneacetic acid) to assess steric and electronic impacts on stability .
Q. How should researchers address contradictions in thermochemical data for benzoic acid derivatives?
- Methodological Answer :
- Method Validation : Cross-reference techniques like Knudsen effusion (for vapor pressure) and adiabatic calorimetry (for heat capacity). For example, discrepancies in ΔsubH values (89–92 kJ/mol) arise from differences in experimental setups (e.g., TG-TS vs. ME methods) .
- Uncertainty Quantification : Report confidence intervals and standard deviations when publishing data to facilitate meta-analyses .
Safety and Handling
Q. What protocols mitigate risks when handling ortho-substituted benzoic acid derivatives?
- Methodological Answer :
Toxicity and Regulatory Research
Q. What in vitro models assess the neurotoxic potential of benzoic acid preservatives?
- Methodological Answer :
- Neuronal Cell Cultures : Use SH-SY5Y or primary neuronal cells to evaluate hyperactivity-linked pathways. Studies suggest benzoic acid may alter dopamine signaling, though mechanistic evidence remains contested .
- Metabolomic Profiling : Track changes in neurotransmitter levels (e.g., serotonin, GABA) using LC-MS to identify biomarkers of neurotoxicity .
Electrochemical and Computational Methods
Q. How does square wave voltammetry (SWV) with boron-doped diamond (BDD) electrodes enhance benzoic acid detection?
Q. What computational models predict solubility and dissociation constants of substituted benzoic acids?
- Methodological Answer :
- QSAR Models : Relate substituent electronic parameters (e.g., Hammett σ) to pKa values. For example, methoxy groups decrease acidity compared to hydroxyl substituents .
- Molecular Dynamics Simulations : Use SDF/MOL files (e.g., PubChem data) to simulate solvent interactions and predict solubility in polar/non-polar media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
